molecular formula C46H58N4O13S B12352629 Vinleurosine sulfate

Vinleurosine sulfate

Cat. No.: B12352629
M. Wt: 907.0 g/mol
InChI Key: OREMAKNOJRHDJT-UHFFFAOYSA-N
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Description

Vinleurosine sulfate is a useful research compound. Its molecular formula is C46H58N4O13S and its molecular weight is 907.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREMAKNOJRHDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Vinleurosine Sulfate from Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of vinleurosine (B1683062) sulfate (B86663), a dimeric terpenoid indole (B1671886) alkaloid (TIA) from the medicinal plant Catharanthus roseus. While often overshadowed by its more clinically prominent counterparts, vinblastine (B1199706) and vincristine (B1662923), vinleurosine is a significant constituent of the plant's complex alkaloid profile. This document details the historical context of its discovery by the pioneering research group at Eli Lilly, delineates its position within the intricate TIA biosynthetic pathway, and presents detailed experimental protocols for its extraction, isolation, and conversion to the sulfate salt. Quantitative data on alkaloid yields are summarized, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Vinca (B1221190) Alkaloids and the Discovery of Vinleurosine

The story of the vinca alkaloids is a landmark in the history of natural product drug discovery. In the mid-20th century, researchers at Eli Lilly, led by Dr. Gordon H. Svoboda, undertook a systematic investigation of the alkaloids present in Catharanthus roseus (formerly Vinca rosea). This work, initially spurred by the plant's use in traditional medicine, led to the isolation of a wealth of structurally complex and biologically active compounds.

While the primary focus of this research soon shifted to the potent anti-cancer agents vinblastine and vincristine, the meticulous fractionation and characterization of the plant's extracts revealed a host of other related alkaloids. Among these was leurosine, later also referred to as vinleurosine. Svoboda and his team first reported the isolation of leurosine in the late 1950s.[1] Their work involved developing novel "selective" or "differential" extraction techniques to separate the complex mixture of alkaloids.[1] This pioneering research laid the groundwork for the subsequent large-scale production of vinca alkaloids for therapeutic use.

Biosynthesis of Vinleurosine

Vinleurosine, like other dimeric vinca alkaloids, is derived from the coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline. The biosynthesis is a complex, multi-step process involving numerous enzymes and cellular compartments.

The key intermediate in the formation of the dimeric alkaloids is α-3',4'-anhydrovinblastine, which is formed through the peroxidase-mediated coupling of catharanthine and vindoline.[2][3] From anhydrovinblastine (B1203243), the biosynthetic pathway is thought to diverge. While the precise enzymatic machinery is not as well-elucidated as that for vinblastine and vincristine, it is understood that vinleurosine is an epoxide derivative of anhydrovinblastine.[4]

The following Graphviz diagram illustrates the pivotal steps in the biosynthesis of vinleurosine from its monomeric precursors.

vinleurosine_biosynthesis Catharanthine Catharanthine Anhydrovinblastine α-3',4'-Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase-mediated coupling Vindoline Vindoline Vindoline->Anhydrovinblastine Vinleurosine Vinleurosine Anhydrovinblastine->Vinleurosine Epoxidation Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Hydration/Reduction

Biosynthesis of Vinleurosine from Monomeric Precursors.

Quantitative Data

The concentration of vinleurosine in Catharanthus roseus is significantly lower than that of its precursors, catharanthine and vindoline, and is also generally less abundant than vinblastine. The yield can vary depending on the plant cultivar, geographical location, and extraction methodology.

AlkaloidPlant PartExtraction MethodYieldReference
Total AlkaloidsLeavesMethanolic Extraction~2-3% of dry weight
CatharanthineLeavesAcidic Aqueous Extraction0.075% of dry weight
VindolineLeavesAcidic Aqueous Extraction0.5% of dry weight
VinleurosineAerial PartsNot specifiedDetected and quantified via LC-MS[5][6]
VinblastineLeavesNot specified0.00025% of dry weight
VincristineLeavesNot specified0.0005% of dry weight[7]

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of vinca alkaloids, with specific emphasis on the separation of vinleurosine.

Extraction of Total Alkaloids from Catharanthus roseus

This procedure is adapted from the methodologies developed by Svoboda and further refined in subsequent patents and publications.[1][6]

Materials and Reagents:

Procedure:

  • Extraction: Macerate 1 kg of dried, powdered C. roseus leaves with 5 L of neutral aqueous methanol (80%) for 48 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate under reduced pressure to remove the methanol, yielding a viscous aqueous residue.

  • Acidification and Defatting: Acidify the aqueous concentrate with 2% sulfuric acid to a pH of 2-3. Extract the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

  • Basification and Extraction: Adjust the pH of the aqueous phase to 8-9 with ammonia solution. Extract the alkaline solution exhaustively with dichloromethane (3 x 2 L).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the total crude alkaloid mixture.

Chromatographic Isolation of Vinleurosine

This protocol is based on the selective separation method described in German patent DE2124023A1.[6]

Materials and Reagents:

  • Crude alkaloid mixture

  • Deactivated aluminum oxide (Brockmann Grade III-IV)

  • Methylene (B1212753) chloride

  • Chloroform

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent for visualization

Procedure:

  • Column Preparation: Prepare a chromatography column with deactivated aluminum oxide, slurried in a mixture of methylene chloride and chloroform (2:1).

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal volume of the eluting solvent and load it onto the column.

  • Elution: Elute the column with a gradient of methylene chloride and chloroform. The initial fractions will contain less polar alkaloids.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Vinblastine and vinleurosine will co-elute in the earlier fractions, followed by vincristine.

  • Separation of Vinblastine and Vinleurosine: The fractions containing both vinblastine and vinleurosine can be further purified by preparative TLC or HPLC to yield pure vinleurosine.

Preparation of Vinleurosine Sulfate

This procedure is adapted from methods for preparing sulfate salts of related vinca alkaloids.[8]

Materials and Reagents:

  • Purified vinleurosine base

  • Anhydrous ethanol

  • 2% (v/v) sulfuric acid in anhydrous ethanol

Procedure:

  • Dissolution: Dissolve the purified vinleurosine base in a minimal amount of anhydrous ethanol at room temperature.

  • Acidification: Slowly add the 2% ethanolic sulfuric acid dropwise with stirring until the pH of the solution reaches approximately 4.0.

  • Crystallization: Allow the solution to stand at 4°C for 16-24 hours to facilitate the crystallization of this compound.

  • Harvesting: Collect the crystalline product by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

isolation_workflow PlantMaterial Dried C. roseus Leaves Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract ColumnChromatography Alumina Column Chromatography CrudeExtract->ColumnChromatography VinleurosineFraction Vinleurosine-rich Fraction ColumnChromatography->VinleurosineFraction Purification Preparative TLC/HPLC VinleurosineFraction->Purification PureVinleurosine Pure Vinleurosine Base Purification->PureVinleurosine SaltFormation Sulfate Salt Formation PureVinleurosine->SaltFormation FinalProduct This compound Crystals SaltFormation->FinalProduct

Isolation and Purification Workflow for this compound.

Conclusion

This compound, while one of the less abundant dimeric alkaloids in Catharanthus roseus, represents an important component of the plant's complex chemical arsenal. Its discovery was a direct result of the systematic and innovative extraction methodologies developed by early pioneers in the field. Understanding the biosynthesis and isolation of vinleurosine not only provides valuable insights into the metabolic pathways of C. roseus but also offers a template for the discovery and purification of other minor, yet potentially bioactive, natural products. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the rich pharmacological potential of this remarkable medicinal plant.

References

Physicochemical Properties of Vinleurosine Sulfate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of Vinleurosine sulfate (B86663), an antineoplastic vinca (B1221190) alkaloid.

Vinleurosine sulfate, a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a key compound in cancer research due to its antimitotic activity.[1][2] Its efficacy and behavior in experimental settings are intrinsically linked to its physical and chemical characteristics. This guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and provides visual representations of its mechanism of action and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while data for this compound is provided where available, some properties are extrapolated from the closely related and more extensively studied vinca alkaloid, Vincristine sulfate.

Identifier Value
Chemical Name This compound
Synonyms Leurosine sulfate
CAS Number 54081-68-4[3]
Molecular Formula C₄₆H₅₆N₄O₉ · H₂SO₄[3]
Molecular Weight 907.04 g/mol [3]
Appearance White to light yellow or brown powder.[2]

Table 1: General Identifiers for this compound.

Property Value Notes
Melting Point Approx. 273-281 °CData for the closely related Vincristine sulfate.[4] Pure Vinleurosine base has a reported melting point of 211-216 °C.[5]
Solubility
   WaterFreely solubleQualitative data for Vincristine sulfate.[6][7] Quantitative data for Vincristine sulfate is reported as ≥10 mg/mL[8] and 50 mg/mL.[4]
   DMSOSolubleQuantitative data for the related Vincristine sulfate is approximately 5 mg/mL.[9]
   EthanolSlightly solubleQualitative data for Vincristine sulfate.[6][7]
   MethanolSolubleQuantitative data for the related Vincristine sulfate is 20 mg/mL.[4]
pKa Not explicitly found for Vinleurosine.Vinca alkaloids are generally considered to be weak bases.
Stability Relatively stable in aqueous solution at or below room temperature.[10]Studies on the related Vinblastine (B1199706) sulfate show a half-life (t₉₀) of 150 days at 25°C and 16.6 days at 37°C in aqueous solution.[10][11] Degradation is influenced by pH and light.[11]

Table 2: Physicochemical Data for this compound.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for reproducible research. The following sections detail standardized experimental protocols that can be adapted for this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Principle: A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess Vinleurosine sulfate to solvent B Agitate at constant temperature (24-48h) A->B Achieve equilibrium C Centrifuge and/or filter the solution B->C Isolate saturated solution D Dilute supernatant C->D Prepare for analysis E Analyze by HPLC-UV D->E Determine concentration

Fig. 1: Workflow for Solubility Determination.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting range, while impurities broaden and depress the melting point.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound powder into a capillary tube, ensuring it is well-packed.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower rate (e.g., 1-2°C per minute) near the expected melting point for an accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for determining the degradation profile of a drug substance under various stress conditions.

Principle: The method must be able to separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining drug over time.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in relevant media (e.g., aqueous buffers of different pH values).

  • Stress Conditions: Subject the solutions to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Incubate solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at a controlled temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Store the solution at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solution to UV and visible light.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method typically involves a C18 reversed-phase column and a gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where this compound has significant absorbance.

  • Data Analysis: Quantify the peak area of the intact this compound and any degradation products. The degradation kinetics can be determined by plotting the concentration of the remaining drug against time.

Mechanism of Action: Signaling Pathway

This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death).

The key steps in the signaling pathway are:

  • Tubulin Binding: this compound binds to β-tubulin, a subunit of microtubules.[12]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle.[13][14]

  • Mitotic Arrest: The failure of proper mitotic spindle formation activates the Spindle Assembly Checkpoint (SAC), leading to an arrest of the cell cycle in the M-phase (mitosis).[15][16]

  • Downstream Signaling: Prolonged mitotic arrest triggers a cascade of downstream events, including the activation of c-Jun N-terminal kinase (JNK) and the downregulation of the anti-apoptotic protein Mcl-1.[17]

  • Apoptosis: The culmination of these events is the induction of apoptosis, leading to the death of the cancer cell.[18]

G cluster_drug Drug Action cluster_cell Cellular Response cluster_apoptosis Apoptotic Pathway A This compound B β-Tubulin Binding A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Spindle Disruption C->D E Spindle Assembly Checkpoint (SAC) Activation D->E F Mitotic Arrest (M-Phase) E->F G Prolonged JNK Activation F->G H Mcl-1 Downregulation F->H I Apoptosis G->I H->I

Fig. 2: Signaling Pathway of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research applications. Adherence to standardized experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing cancer research and drug development.

References

Vinleurosine Sulfate: An In-Depth Technical Guide on its Mechanism of Action on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent antimitotic agent that exerts its cytotoxic effects by disrupting the dynamic instability of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism of action of vinleurosine sulfate, drawing upon the well-established activities of the vinca alkaloid class of compounds. While specific quantitative data for this compound are limited in publicly available literature, this document outlines the presumptive mechanism, details the necessary experimental protocols to elucidate its precise activity, and presents comparative data for other notable vinca alkaloids to provide a contextual framework. The guide includes detailed methodologies for key in vitro and cell-based assays, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Like other vinca alkaloids, this compound's primary cellular target is tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules. Microtubules are essential cytoskeletal polymers that are critical for a multitude of cellular functions, most notably the formation of the mitotic spindle during cell division.

The mechanism of action can be summarized in the following key steps:

  • Binding to Tubulin: this compound binds to the β-tubulin subunit at a specific site known as the "vinca domain." This binding site is distinct from those of other microtubule-targeting agents like taxanes and colchicine.[1] The binding of vinca alkaloids to tubulin can induce a conformational change in the protein.[2]

  • Inhibition of Tubulin Polymerization: At high concentrations, this compound, like other vinca alkaloids, inhibits the polymerization of tubulin into microtubules.[3] This leads to a decrease in the overall microtubule polymer mass within the cell.

  • Suppression of Microtubule Dynamics: At lower, more clinically relevant concentrations, the primary effect of this compound is the suppression of microtubule dynamic instability.[4] This phenomenon is characterized by four key parameters:

    • Growth Rate: The speed at which tubulin dimers are added to the microtubule plus-end.

    • Shortening Rate: The speed at which tubulin dimers are lost from the microtubule plus-end.

    • Catastrophe Frequency: The frequency of transition from a state of growth or pause to shortening.

    • Rescue Frequency: The frequency of transition from a state of shortening to growth or pause.

    This compound is expected to suppress both the growth and shortening rates and decrease the catastrophe frequency, leading to an overall "kinetic stabilization" of the microtubules, where they spend more time in a paused state.[4][5]

  • Mitotic Arrest: The suppression of microtubule dynamics disrupts the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle microtubules.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis.

Signaling Pathway for Vinca Alkaloid-Induced Apoptosis

The disruption of microtubule dynamics by vinca alkaloids initiates a cascade of signaling events culminating in apoptosis. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and activate pro-apoptotic members.[6][7][8] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.[9]

Vinleurosine_Apoptosis_Pathway Vinleurosine This compound Tubulin β-Tubulin Binding Vinleurosine->Tubulin MT_Dynamics Suppression of Microtubule Dynamics Tubulin->MT_Dynamics Mitotic_Spindle Mitotic Spindle Disruption MT_Dynamics->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC Mitotic_Arrest Mitotic Arrest (Metaphase) SAC->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Inactivation Inactivation of anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Activation of pro-apoptotic proteins (e.g., Bax, Bak) JNK_Activation->Bax_Bak_Activation Mitochondria Mitochondrial Dysfunction Bcl2_Inactivation->Mitochondria Bax_Bak_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of vinleurosine-induced apoptosis.

Quantitative Data on the Effects of Vinca Alkaloids

Table 1: Comparative IC50 Values for Inhibition of Tubulin Polymerization

Vinca AlkaloidIC50 (µM) for Tubulin Polymerization InhibitionReference(s)
Vinblastine0.54[10]
Vinorelbine (B1196246)0.80[10]
Vinflunine (B192657)1.2[10]
This compound Data not available

Table 2: Comparative Effects of Vinblastine on Microtubule Dynamic Instability in Live Cells

ParameterControl32 nM VinblastineReference(s)
Growth Rate (µm/min)12.4 ± 3.17.3 ± 2.5[4]
Shortening Rate (µm/min)17.3 ± 4.27.1 ± 2.9[4]
Catastrophe Frequency (events/s)0.0160.005[4]
Time in Pause (%)2967[4]
Dynamicity (µm/min)8.82.2[4]

Table 3: Comparative Tubulin Binding Affinities of Vinca Alkaloids

Vinca AlkaloidOverall Affinity (K1K2)Reference(s)
VincristineHighest[2]
VinblastineIntermediate[2]
VinorelbineLowest[2]
This compound Data not available

Note: The affinity of the drug for tubulin heterodimers (K1) was found to be identical for vincristine, vinblastine, and vinorelbine. The differences in overall affinity are attributed to the affinity of the liganded heterodimers for spiral polymers (K2).[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Start Start Reagent_Prep Prepare Reagents: - Purified Tubulin (>99%) - General Tubulin Buffer (GTB) - GTP Stock Solution - this compound Stock Start->Reagent_Prep Plate_Prep Prepare 96-well Plate: - Add this compound dilutions - Add Vehicle Control (e.g., DMSO) - Add Positive Control (e.g., Vinblastine) Reagent_Prep->Plate_Prep Reaction_Mix Prepare Tubulin Reaction Mix on Ice: - Tubulin in GTB - GTP - Glycerol (B35011) (optional) Reagent_Prep->Reaction_Mix Initiate_Polymerization Initiate Polymerization: - Add cold tubulin mix to pre-warmed plate (37°C) Plate_Prep->Initiate_Polymerization Reaction_Mix->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm (every 60s for 60-90 min at 37°C) Initiate_Polymerization->Measure_Absorbance Data_Analysis Data Analysis: - Plot Absorbance vs. Time - Determine Vmax and Plateau - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro tubulin polymerization assay.

Materials:

  • Lyophilized tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM in water)

  • Glycerol

  • This compound

  • Positive control (e.g., Vinblastine, Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.

  • Prepare serial dilutions of this compound in GTB.

  • In a pre-warmed (37°C) 96-well plate, add the this compound dilutions, vehicle control, and positive control to respective wells.

  • On ice, prepare the tubulin polymerization mix by adding GTP (final concentration 1 mM) and glycerol (final concentration 10%) to the tubulin solution.

  • Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well of the pre-warmed plate.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[11]

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration.

  • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

  • Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Live-Cell Imaging of Microtubule Dynamics

This assay allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules in living cells.

Workflow for Live-Cell Imaging of Microtubule Dynamics

Live_Cell_Imaging_Workflow Start Start Cell_Culture Cell Culture & Transfection: - Seed cells on glass-bottom dishes - Transfect with fluorescently-tagged tubulin or microtubule-binding protein (e.g., GFP-EB3) Start->Cell_Culture Drug_Treatment Drug Treatment: - Add this compound at desired concentrations - Include vehicle control Cell_Culture->Drug_Treatment Microscopy_Setup Microscopy Setup: - Place dish on live-cell imaging microscope (with environmental control) - Set acquisition parameters (time-lapse, Z-stack) Drug_Treatment->Microscopy_Setup Image_Acquisition Image Acquisition: - Acquire time-lapse images of microtubule dynamics Microscopy_Setup->Image_Acquisition Kymograph_Generation Kymograph Generation: - Generate kymographs from time-lapse images Image_Acquisition->Kymograph_Generation Parameter_Extraction Parameter Extraction: - Measure growth rate, shortening rate, catastrophe frequency, and rescue frequency Kymograph_Generation->Parameter_Extraction Data_Analysis Data Analysis: - Compare parameters between treated and control cells Parameter_Extraction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for live-cell imaging of microtubule dynamics.

Materials:

  • Adherent cell line (e.g., HeLa, U2OS)

  • Glass-bottom imaging dishes

  • Transfection reagent

  • Plasmid encoding a fluorescently tagged microtubule marker (e.g., GFP-α-tubulin or GFP-EB3)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

  • This compound

  • Vehicle control (e.g., DMSO)

Procedure:

  • Seed cells on glass-bottom imaging dishes.

  • Transfect cells with a plasmid encoding a fluorescent microtubule marker.

  • Allow cells to express the fluorescent protein for 24-48 hours.

  • Replace the culture medium with imaging medium containing various concentrations of this compound or vehicle control.

  • Place the dish on the stage of the live-cell imaging microscope.

  • Acquire time-lapse images of individual microtubules at a high frame rate (e.g., one frame every 2-5 seconds) for a duration of 5-10 minutes.[12]

Data Analysis:

  • Generate kymographs (space-time plots) from the time-lapse image series for individual microtubules.

  • From the kymographs, measure the slopes of the lines corresponding to microtubule growth and shortening to determine the respective rates.

  • Identify and count the number of transitions from growth/pause to shortening (catastrophes) and from shortening to growth/pause (rescues).

  • Calculate the frequencies of catastrophe and rescue events.

  • Compare the dynamic instability parameters between this compound-treated and control cells.

Conclusion

This compound is a vinca alkaloid that is presumed to act as a potent antimitotic agent by disrupting microtubule dynamics. Its mechanism of action involves binding to β-tubulin, inhibiting tubulin polymerization at high concentrations, and suppressing the dynamic instability of microtubules at lower concentrations. This leads to mitotic arrest and the induction of apoptosis. While specific quantitative data for this compound are scarce, the experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. Further research is warranted to elucidate the precise binding kinetics and the specific effects of this compound on the parameters of microtubule dynamics, which will be crucial for its potential development as a chemotherapeutic agent.

References

Induction of Apoptotic Pathways by Vinleurosine Sulfate in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, and its mechanism of action is presumed to be similar to other well-studied vinca alkaloids like vincristine (B1662923) and vinblastine.[1][2][3][4][5] Much of the detailed molecular data presented in this guide is extrapolated from studies on these related compounds due to the limited specific research on vinleurosine sulfate. Direct experimental verification is recommended for this compound.

Executive Summary

This compound, a semi-synthetic vinca alkaloid derived from Catharanthus roseus, is an anti-neoplastic agent that, like its counterparts, disrupts microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[2][6] This technical guide provides an in-depth overview of the core mechanisms by which this compound is proposed to trigger programmed cell death. It details the involvement of the intrinsic and extrinsic apoptotic pathways, the roles of key regulatory proteins, and the signaling cascades implicated in this process. Furthermore, this document offers detailed experimental protocols for investigating these apoptotic pathways and presents quantitative data from related compounds to serve as a benchmark for future research.

Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest

The primary mechanism of action of this compound, characteristic of vinca alkaloids, is the inhibition of microtubule polymerization.[1][2][3] By binding to β-tubulin, this compound prevents the assembly of microtubules, which are essential components of the mitotic spindle.[3] This disruption leads to a dysfunctional mitotic spindle, causing the cell cycle to halt at the metaphase stage.[1][3] Prolonged mitotic arrest activates cellular stress signals that ultimately converge to initiate apoptosis.[2][4]

Apoptotic Signaling Pathways

This compound is believed to induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways culminate in the activation of caspases, the executioners of apoptosis.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is a major route for apoptosis induction by chemotherapeutic agents.[7] Following mitotic arrest induced by this compound, a cascade of intracellular events is initiated, leading to mitochondrial outer membrane permeabilization (MOMP).[8]

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway.[7] A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members dictates the cell's fate.[7][9] this compound treatment is expected to shift this balance in favor of apoptosis by:

  • Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of proteins like Bcl-2 and Mcl-1.[7][10]

  • Upregulation/Activation of Pro-Apoptotic Proteins: An increase in the expression or activation of proteins like Bax.[9][10]

This altered ratio of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane.[8]

The permeabilization of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[8] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, a multi-protein complex that recruits and activates pro-caspase-9.[11]

The Extrinsic Apoptotic Pathway

While the intrinsic pathway is considered primary for vinca alkaloid-induced apoptosis, evidence suggests a potential crosstalk with the extrinsic pathway. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[12] Activated caspase-8 can then directly cleave and activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.[13]

The Role of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis.[14][15] Vinca alkaloids have been shown to activate the JNK pathway, which can promote apoptosis through several mechanisms:[13][14]

  • Phosphorylation of Bcl-2 Family Proteins: JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, and activate pro-apoptotic proteins.[13][16]

  • Transcriptional Regulation: JNK can activate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.[16]

Caspase Cascade Activation

Both the intrinsic and extrinsic pathways converge on the activation of a cascade of proteases known as caspases.[17][18]

  • Initiator Caspases: Caspase-9 (intrinsic) and caspase-8 (extrinsic) are the primary initiator caspases.[17][19]

  • Executioner Caspases: Activated initiator caspases cleave and activate executioner caspases, such as caspase-3.[20][21]

Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[7][21]

Quantitative Data

Specific IC50 values for this compound are not widely available in the public domain. The following table summarizes IC50 values for the closely related vinca alkaloid, vincristine, in various cancer cell lines to provide a reference for expected potency.

Cell LineCancer TypeVincristine IC50Exposure Time
L1210Murine Leukemia~10⁻⁸ M6-12 hours
CEMHuman Lymphoblastoid Leukemia~10⁻⁸ M6-12 hours

Data extrapolated from a study on vincristine sulfate.[22]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Plot cell viability against the drug concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest both adherent and suspension cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[24]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Prepare cell lysates from treated and untreated cells and determine protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Caspase Activity Assay

This assay measures the activity of specific caspases, such as caspase-3, -8, and -9.[11]

Materials:

  • Treated and untreated cell lysates

  • Caspase-specific fluorogenic substrate (e.g., DEVD-AFC for caspase-3)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • In a 96-well plate, add cell lysate to the assay buffer.

  • Add the caspase-specific fluorogenic substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence using a fluorometric plate reader with appropriate excitation and emission wavelengths.

Visualizations

Signaling Pathways

Vinleurosine_Apoptosis_Pathway Vinleurosine This compound Microtubules Microtubule Polymerization Vinleurosine->Microtubules Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Vinleurosine->MitoticArrest Induces JNK_Pathway JNK Pathway MitoticArrest->JNK_Pathway Activates Bcl2_Family Bcl-2 Family Dysregulation MitoticArrest->Bcl2_Family Induces JNK_Pathway->Bcl2_Family Modulates Bax_Bak ↑ Bax/Bak Bcl2_Family->Bax_Bak Bcl2_Mcl1 ↓ Bcl-2/Mcl-1 Bcl2_Family->Bcl2_Mcl1 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Bcl2_Mcl1->Mitochondrion Stabilizes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Extrinsic_Pathway Extrinsic Pathway (Crosstalk) Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase8->Caspase3 Activates

Caption: Proposed apoptotic signaling pathways induced by this compound.

Experimental Workflow

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis caspase_activity Caspase Activity Assay treatment->caspase_activity ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_detection->apoptosis_quant protein_changes Analysis of Protein Level Changes protein_analysis->protein_changes caspase_act Measurement of Caspase Activity caspase_activity->caspase_act

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

An In-depth Technical Guide to Vinleurosine Sulfate-Induced Cell Cycle Arrest at the G2/M Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid semi-synthesized from vinblastine (B1199706), is an antineoplastic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This disruption leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and, subsequently, apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying vinleurosine sulfate-induced G2/M arrest, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of this compound, like other vinca alkaloids, is tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerize to form microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

This compound binds to the β-tubulin subunit at the vinca-binding domain, which is located near the GTP-binding site. This binding event has profound consequences for microtubule dynamics. At low concentrations, this compound suppresses the dynamic instability of microtubules by "capping" their plus ends, thereby inhibiting both the growth and shortening phases crucial for their function. At higher concentrations, it promotes the depolymerization of microtubules and can lead to the formation of tubulin paracrystals within the cell. The net effect is a significant decrease in the mass of cellular microtubules, leading to the disorganization of the microtubule network.

The Signaling Pathway to G2/M Arrest

The disruption of microtubule dynamics by this compound activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase.

The key players in the G2/M transition are the Cyclin B1/CDK1 complex. Cyclin B1 levels rise during the S and G2 phases, binding to and activating Cyclin-Dependent Kinase 1 (CDK1). This complex is the primary driver of entry into mitosis.

The SAC, when activated by microtubule disruption, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of APC/C prevents the ubiquitination and subsequent degradation of Cyclin B1. The sustained high levels of the active Cyclin B1/CDK1 complex prevent the cell from exiting mitosis, leading to a prolonged arrest in the G2/M phase.

dot

G2M_Arrest_Pathway cluster_0 This compound Action cluster_1 Cellular Response Vinleurosine This compound Tubulin β-Tubulin Vinleurosine->Tubulin Binds to Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC APC_C APC/C Inhibition SAC->APC_C CyclinB1_Degradation Cyclin B1 Degradation (Blocked) APC_C->CyclinB1_Degradation CyclinB1_CDK1 Active Cyclin B1/CDK1 Complex Accumulation CyclinB1_Degradation->CyclinB1_CDK1 G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest

This compound-Induced G2/M Arrest Signaling Pathway.

Quantitative Data on this compound's Effects

While extensive quantitative data specifically for this compound is limited in publicly available literature, the effects of closely related vinca alkaloids, such as vincristine (B1662923) and vinblastine, provide a strong indication of its activity. The following tables summarize typical quantitative data observed for these agents. It is recommended that researchers establish specific dose-response curves and IC50 values for this compound in their specific cell lines and experimental systems.

Table 1: Effect of Vinca Alkaloids on Cell Cycle Distribution

Cell LineCompoundConcentrationTreatment Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/MReference
K562 (Human Chronic Myeloid Leukemia)Vincristine0.6 µM8--Increased[1]
K562 (Human Chronic Myeloid Leukemia)Vincristine0.6 µM18--Increased[1]
K562 (Human Chronic Myeloid Leukemia)Vincristine0.6 µM24--Increased[1]
SH-SY5Y (Human Neuroblastoma)Vincristine0.1 µM6Decreased-Increased[2]
SH-SY5Y (Human Neuroblastoma)Vincristine0.1 µM12Decreased-Increased[2]
SH-SY5Y (Human Neuroblastoma)Vincristine0.1 µM18Decreased-Increased[2]
SH-SY5Y (Human Neuroblastoma)Vincristine0.1 µM24Decreased-Increased[2]
SiHa (Human Cervical Cancer)Erythraline (Alkaloid)50 µg/mL24Decreased-22%[3]
Control (SiHa)--24--7.25%[3]

Note: Specific percentages for G0/G1 and S phases for vincristine in K562 cells were not provided in the source material, but a clear increase in the G2/M population was reported. Erythraline is another alkaloid shown to induce G2/M arrest and is included for comparative purposes.

Table 2: IC50 Values for Tubulin Polymerization Inhibition by Vinca Alkaloids

CompoundTubulin SourceIC50Reference
VinblastinePorcine Brain0.43 µM[4]
Vincristine---
Vinleurosine---

Note: Specific IC50 values for tubulin polymerization inhibition by vincristine and vinleurosine were not found in the provided search results. The value for vinblastine is included as a representative vinca alkaloid.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

dot

Cell_Cycle_Analysis_Workflow start Start cell_culture 1. Seed and Culture Cells start->cell_culture treatment 2. Treat with this compound cell_culture->treatment harvest 3. Harvest Cells treatment->harvest fixation 4. Fix Cells in 70% Ethanol (B145695) harvest->fixation staining 5. Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry 6. Acquire Data on Flow Cytometer staining->flow_cytometry analysis 7. Analyze Cell Cycle Distribution flow_cytometry->analysis end End analysis->end

Experimental Workflow for Cell Cycle Analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL final concentration)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 8, 18, 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

  • Centrifugation and Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cyclin B1 and CDK1

This protocol describes the detection of Cyclin B1 and CDK1 protein levels by western blotting in cells treated with this compound.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (β-actin or GAPDH) overnight at 4°C, according to the manufacturer's recommended dilutions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of Cyclin B1 and CDK1 to the loading control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.

dot

Tubulin_Polymerization_Assay_Workflow start Start prepare_reagents 1. Prepare Reagents (Tubulin, GTP, This compound) start->prepare_reagents incubate 2. Pre-incubate Tubulin and This compound on Ice prepare_reagents->incubate initiate_polymerization 3. Initiate Polymerization at 37°C incubate->initiate_polymerization measure_absorbance 4. Monitor Absorbance (340 nm) over Time initiate_polymerization->measure_absorbance analyze_data 5. Plot Polymerization Curves and Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Early Clinical Trials of Vinleurosine Sulfate (NSC-90636): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the early clinical trials of Vinleurosine (B1683062) sulfate (B86663) (NSC-90636) is exceedingly limited. The foundational clinical trial, "Clinical trial of vinleurosine sulfate (NSC-90636): a new drug derived from Vinca (B1221190) rosea Linn," published in Cancer Chemotherapy Reports in 1966, is not readily accessible in its entirety.[1] Consequently, this document provides a technical guide based on the general characteristics of vinca alkaloids, a class of anti-cancer compounds to which Vinleurosine belongs. Data and protocols for the closely related and more extensively studied vinca alkaloid, Vincristine sulfate, are used as illustrative examples and should not be directly extrapolated to this compound without further specific research.

Introduction

This compound (NSC-90636) is a vinca alkaloid, a class of cytotoxic compounds derived from the Madagascar periwinkle, Catharanthus roseus.[2] Like other vinca alkaloids such as Vincristine and Vinblastine, Vinleurosine was investigated for its potential as a chemotherapeutic agent. These compounds exert their anti-cancer effects by interfering with the microtubule dynamics within cells, leading to mitotic arrest and apoptosis. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the likely core principles and methodologies that would have been involved in the early clinical evaluation of this compound, based on the established knowledge of its class.

Mechanism of Action: Microtubule Destabilization

Vinca alkaloids, including presumably this compound, function as microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, and inhibit the polymerization process. This disruption of microtubule assembly prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell is consequently arrested in metaphase, which ultimately triggers the apoptotic cell death pathway.[3][4]

Vinca_Alkaloid_Mechanism_of_Action Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Forms CellCycle Cell Cycle Progression Spindle->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Vinca_Alkaloid This compound Vinca_Alkaloid->Tubulin Vinca_Alkaloid->Microtubule Inhibits Polymerization

Vinca Alkaloid Mechanism of Action

Experimental Protocols (Illustrative Example: Vincristine Sulfate)

The following sections detail hypothetical experimental protocols that would have been relevant to the early clinical assessment of a vinca alkaloid like this compound, using Vincristine as a model.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of the drug on cancer cell lines.

Methodology:

  • Cell Culture: Human leukemia cell lines (e.g., CEM) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: A stock solution of the vinca alkaloid is prepared and serially diluted to achieve a range of concentrations.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the drug. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT. The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is calculated.

In_Vitro_Cytotoxicity_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat Cells with Drug Concentrations seed->treat prepare Prepare Serial Dilutions of Drug prepare->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT/XTT Viability Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

In Vitro Cytotoxicity Experimental Workflow
Animal Toxicology Studies

Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities in animal models.

Methodology:

  • Animal Models: Studies are typically conducted in rodents (e.g., mice, rats) and a non-rodent species (e.g., dogs).

  • Dose Escalation: Animals are administered escalating doses of the drug, typically via intravenous injection.

  • Observation: Animals are monitored for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on blood cell counts and organ function.

  • Histopathology: At the end of the study, major organs are collected, preserved, and examined for pathological changes.

  • Data Analysis: The MTD is determined as the highest dose that does not cause unacceptable toxicity.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data based on studies of Vincristine, as specific data for Vinleurosine is unavailable.

Table 1: Illustrative In Vitro Cytotoxicity of a Vinca Alkaloid

Cell LineDrug Concentration (M)% Inhibition of Cell Growth (48h)
CEM (Human Leukemia)1 x 10-925%
1 x 10-855%
1 x 10-790%
L1210 (Murine Leukemia)1 x 10-930%
1 x 10-860%
1 x 10-795%

Note: This data is representative and based on the known potency of vinca alkaloids. Actual values for this compound may vary.

Table 2: Illustrative Animal Toxicology Profile of a Vinca Alkaloid

SpeciesRoute of AdministrationMTD (mg/kg)Dose-Limiting Toxicities
MouseIntravenous1.5Myelosuppression, neurotoxicity
RatIntravenous1.0Neurotoxicity, weight loss
DogIntravenous0.5Myelosuppression, gastrointestinal toxicity

Note: This data is representative and based on the known toxicity profile of vinca alkaloids. Actual values for this compound may vary.

Conclusion

While specific data on the early clinical trials of this compound (NSC-90636) remain elusive in the public domain, the well-established characteristics of the vinca alkaloid class provide a strong framework for understanding its likely mechanism of action and the methodologies that would have been employed in its initial evaluation. The core of its anti-cancer activity is rooted in the disruption of microtubule dynamics, a pathway shared with its more famous counterparts, Vincristine and Vinblastine. The provided illustrative data and protocols, based on these related compounds, offer a glimpse into the potential cytotoxic potency and toxicological profile of Vinleurosine. Further archival research is necessary to uncover the specific clinical findings for this particular agent and to fully understand its place in the history of cancer chemotherapy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biosynthetic pathway of vinleurosine (B1683062) and its related, pharmaceutically significant Vinca (B1221190) alkaloids, including vinblastine (B1199706) and vincristine (B1662923). Derived from the medicinal plant Catharanthus roseus, these complex terpenoid indole (B1671886) alkaloids (TIAs) are of immense interest due to their potent anti-cancer properties. This document details the enzymatic steps, key intermediates, regulatory aspects, and relevant experimental methodologies, presenting a core resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway: From Primary Metabolism to Dimeric Alkaloids

The biosynthesis of vinleurosine and its counterparts is a highly complex and compartmentalized process, initiating from primary metabolites and culminating in the formation of intricate dimeric structures. The pathway can be broadly divided into three major stages: the formation of the monomeric precursors, vindoline (B23647) and catharanthine (B190766); their subsequent dimerization; and the final modifications leading to the various Vinca alkaloids.

Synthesis of Monomeric Precursors: Vindoline and Catharanthine

The two essential building blocks, vindoline and catharanthine, are themselves products of lengthy and distinct biosynthetic routes originating from the common precursor strictosidine (B192452).

The Vindoline Pathway: The biosynthesis of vindoline from tabersonine (B1681870) is a well-characterized seven-step process.[1] This pathway involves a series of enzymatic reactions including hydroxylation, O-methylation, hydration, N-methylation, and acetylation, catalyzed by enzymes such as Tabersonine 16-hydroxylase (T16H), 16-O-methyltransferase (16OMT), Desacetoxyvindoline 4-hydroxylase (D4H), and Deacetylvindoline 4-O-acetyltransferase (DAT).[2]

The Catharanthine Pathway: The biosynthesis of catharanthine also branches off from strictosidine. Key enzymes in this pathway include strictosidine glucosidase (SGD), geissoschizine synthase (GS), and catharanthine synthase (CS).[3][4] The pathway involves several unstable intermediates.[3]

Dimerization and Formation of Anhydrovinblastine (B1203243)

The crucial step in the formation of the dimeric Vinca alkaloids is the peroxidase-catalyzed coupling of catharanthine and vindoline.[5] This reaction is mediated by a class III peroxidase, often referred to as anhydrovinblastine synthase, which utilizes hydrogen peroxide to activate catharanthine.[2] The activated catharanthine then reacts with vindoline to form an iminium intermediate, which is subsequently reduced to yield α-3',4'-anhydrovinblastine (AVLB).[2]

Formation of Vinblastine, Vincristine, and Vinleurosine from Anhydrovinblastine

Anhydrovinblastine serves as a central precursor to several dimeric alkaloids. While the conversion of AVLB to vinblastine has been a subject of extensive research, the formation of other related alkaloids like vinleurosine is understood to be a result of side reactions or further enzymatic modifications. The conversion of anhydrovinblastine to vinblastine can be achieved through oxidation-reduction reactions.[6][7] It is believed that vinleurosine is formed as a byproduct during these final conversion steps, although the precise enzymatic control over this specific conversion in planta is still under investigation. Some studies suggest that the formation of vinleurosine can occur as a side reaction during the synthesis of vinblastine.

Quantitative Data on Vinca Alkaloid Production

The production of Vinca alkaloids in Catharanthus roseus is notoriously low, posing a significant challenge for their pharmaceutical supply. The tables below summarize representative quantitative data on the yields of key Vinca alkaloids in various plant materials and culture systems.

Plant Material/Culture SystemVinblastine Yield (µg/g dry weight unless otherwise specified)Vincristine Yield (µg/g dry weight unless otherwise specified)Catharanthine Yield (µg/g dry weight unless otherwise specified)Vindoline Yield (µg/g dry weight unless otherwise specified)Reference
C. roseus leaves (Purple variety)15.474.14--[3]
C. roseus leaves (White variety)~12.9---[3]
C. roseus leaves (Pink variety)~10.3---[3]
C. roseus hairy roots (elicited)699.9251.99--[8][9]
C. roseus embryogenic tissues (elicited)1.2670.307--[10]
Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UVVincristine8 µg/mL25 µg/mL[11]
HPLC-UVVinblastine14 µg/mL46 µg/mL[11]
HPLC-UVCatharanthine18 µg/mL56 µg/mL[11]
HPLC-UVVindoline10 µg/mL32 µg/mL[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Vinca alkaloid biosynthesis.

Extraction of Vinca Alkaloids from Catharanthus roseus Leaves

This protocol outlines a general procedure for the extraction of Vinca alkaloids for subsequent analysis.

Materials:

Procedure:

  • Weigh 1 gram of dried, powdered leaf material.

  • Add 10 mL of methanol and sonicate for 1 hour at room temperature.

  • Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the plant debris.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with another 10 mL of methanol and combine the supernatants.

  • Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the residue in 20 mL of 0.1 M HCl.

  • Wash the acidic solution with 20 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate layer.

  • Adjust the pH of the aqueous layer to approximately 10 with ammonia solution.

  • Extract the alkaloids into 3 x 20 mL of ethyl acetate.

  • Combine the ethyl acetate layers and evaporate to dryness.

  • Redissolve the final residue in a known volume of methanol for HPLC analysis.

  • Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.[2][12]

HPLC Analysis of Vinleurosine and Related Vinca Alkaloids

This protocol provides a starting point for the separation and quantification of major Vinca alkaloids using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 25 mM Ammonium (B1175870) acetate buffer with 0.1% triethylamine, pH adjusted to 6.0.

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

  • A common isocratic mobile phase consists of a mixture of methanol, acetonitrile, and ammonium acetate buffer (e.g., 15:45:40 v/v/v).[13]

  • Alternatively, a gradient elution can be employed for better separation of a wider range of alkaloids.[4]

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 25°C

  • Detection wavelength: 254 nm or 297 nm[11][13]

Quantification:

  • Prepare standard solutions of vinleurosine, vinblastine, vincristine, catharanthine, and vindoline of known concentrations.

  • Generate a calibration curve for each alkaloid by plotting peak area against concentration.

  • Quantify the alkaloids in the extracted samples by comparing their peak areas to the respective calibration curves.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the analysis of the expression levels of genes involved in the Vinca alkaloid biosynthetic pathway.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from C. roseus tissues (e.g., leaves, roots) using a suitable RNA extraction kit or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]

2. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing:

    • SYBR Green Master Mix (or a probe-based master mix)

    • Forward and reverse primers for the target gene (e.g., T16H, DAT, PRX1) and a reference gene (e.g., RPS9, SAND).[15]

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).[16]

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

  • Calculate the relative gene expression using the ΔΔCt method.[17]

Visualizing the Biosynthetic Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for Vinca alkaloid analysis.

Biosynthesis Pathway of Vinleurosine and Related Vinca Alkaloids

Vinca_Alkaloid_Biosynthesis cluster_upstream Upstream Pathways cluster_monomer_synthesis Monomer Synthesis cluster_dimerization Dimerization and Modification Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Geranyl Diphosphate Geranyl Diphosphate Secologanin Secologanin Geranyl Diphosphate->Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine Tabersonine Tabersonine Strictosidine->Tabersonine Multiple Steps Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps Vindoline Vindoline Tabersonine->Vindoline T16H, 16OMT, D4H, DAT, etc. Anhydrovinblastine Anhydrovinblastine Vindoline->Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase (PRX1) Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Oxidation/ Reduction Vinleurosine Vinleurosine Anhydrovinblastine->Vinleurosine Side Reaction/ Enzymatic Conversion Vincristine Vincristine Vinblastine->Vincristine Oxidation

Biosynthetic pathway of major Vinca alkaloids.

Experimental Workflow for Vinca Alkaloid Analysis

Experimental_Workflow Plant Material\n(C. roseus leaves) Plant Material (C. roseus leaves) Extraction Extraction Plant Material\n(C. roseus leaves)->Extraction RNA Extraction\n& cDNA Synthesis RNA Extraction & cDNA Synthesis Plant Material\n(C. roseus leaves)->RNA Extraction\n& cDNA Synthesis Crude Alkaloid Extract Crude Alkaloid Extract Extraction->Crude Alkaloid Extract HPLC Analysis HPLC Analysis Crude Alkaloid Extract->HPLC Analysis Quantification and\nData Analysis Quantification and Data Analysis HPLC Analysis->Quantification and\nData Analysis Identification of\nVinleurosine & Others Identification of Vinleurosine & Others Quantification and\nData Analysis->Identification of\nVinleurosine & Others Gene Expression\nAnalysis (qPCR) Gene Expression Analysis (qPCR) RNA Extraction\n& cDNA Synthesis->Gene Expression\nAnalysis (qPCR)

Workflow for Vinca alkaloid analysis.

References

In Vitro Antineoplastic Activity of Vinleurosine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, demonstrates antineoplastic properties characteristic of its class. This technical guide provides a comprehensive overview of the in vitro evaluation of Vinleurosine sulfate's anticancer activity. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the well-established mechanisms of action of related vinca alkaloids, such as Vincristine (B1662923) and Vinblastine, to infer the expected in vitro effects of this compound. This guide details standard experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and presents the underlying signaling pathways. The information herein is intended to serve as a foundational resource for researchers designing and interpreting in vitro studies of this compound.

Introduction

Vinca alkaloids are a class of microtubule-targeting agents widely used in cancer chemotherapy.[1] Vinleurosine, an alkaloid isolated from Catharanthus roseus, and its salt form, this compound, are known to possess anticancer activity.[2] Like other vinca alkaloids, this compound is presumed to exert its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules.[3] This disruption of microtubule dynamics leads to mitotic arrest and the induction of apoptosis in rapidly dividing cancer cells.[4][5] This guide outlines the key in vitro assays and expected mechanistic pathways relevant to the study of this compound's antineoplastic activity.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of vinca alkaloids is the inhibition of microtubule polymerization.[1][6] this compound is expected to bind to β-tubulin subunits, preventing their assembly into functional microtubules.[4] This has several downstream consequences for the cell:

  • Inhibition of Mitotic Spindle Formation: Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing tubulin polymerization, this compound disrupts the formation of this critical structure.[1]

  • Mitotic Arrest: The inability to form a functional mitotic spindle leads to the arrest of the cell cycle at the G2/M phase.[7][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9]

cluster_0 Mechanism of Action Vinleurosine_Sulfate This compound Beta_Tubulin β-Tubulin Subunits Vinleurosine_Sulfate->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinleurosine_Sulfate->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Mechanism of this compound Action.

In Vitro Cytotoxicity

The cytotoxic effect of this compound against various cancer cell lines can be quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not widely reported, the following table provides data for the closely related compound, Vinblastine sulfate, as a reference. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[10]

Table 1: Reported IC50 Values for Vinblastine Sulfate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PC3Prostate CarcinomaData not available
HepG-2Liver CarcinomaData not available
HCT-116Colon CarcinomaData not available
MCF-7Breast CarcinomaData not available
A-549Lung CarcinomaData not available
Note:Specific IC50 values for Vinblastine sulfate were not found in the provided search results. This table structure is a template for presenting such data when available.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Experimental Workflow.

Induction of Apoptosis

This compound is expected to induce apoptosis as a consequence of prolonged mitotic arrest. Apoptosis can be detected and quantified using various in vitro methods.

Table 2: Expected Apoptotic Effects of this compound

Cell LineTreatment DurationMethodExpected Outcome
Various Cancer Cells24-72 hoursAnnexin V/PI StainingIncreased percentage of Annexin V-positive cells
Various Cancer Cells24-72 hoursCaspase-3/7 Activity AssayIncreased caspase activity
Experimental Protocol: Annexin V/PI Staining for Apoptosis

Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

start Start harvest_cells Harvest Treated Cells start->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate Incubate in the Dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Apoptosis Assay Workflow.

Cell Cycle Analysis

The disruption of microtubule function by this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.

Table 3: Expected Cell Cycle Distribution Following this compound Treatment

Cell LineTreatment ConcentrationDuration (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
L1210 (murine leukemia)Equitoxic concentrations21DecreasedDecreasedIncreased
Note:This data is for related vinca alkaloids and serves as a reference for the expected effects of this compound.[7][8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Propidium Iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways

The antineoplastic activity of this compound is primarily mediated through the disruption of microtubule dynamics, which in turn activates downstream signaling pathways leading to apoptosis.

VS This compound Tubulin Tubulin Polymerization Inhibition VS->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

A Technical Guide to the Molecular Interactions of Vinleurosine Sulfate with Tubulin and Microtubule-Associated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vinleurosine (B1683062) sulfate (B86663), a dimeric indole (B1671886) alkaloid from the Catharanthus roseus plant, is a member of the Vinca alkaloid family of antineoplastic agents.[1][2] Like its better-known counterparts, vincristine (B1662923) and vinblastine (B1199706), its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[3][4] This technical guide provides an in-depth examination of the molecular interactions between vinleurosine sulfate and its primary target, tubulin. It further explores the modulatory role of microtubule-associated proteins (MAPs) in this interaction. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to serve as a comprehensive resource for oncology and cell biology researchers.

Note: Specific quantitative binding and inhibition data for this compound are limited in publicly accessible literature. Therefore, data from the well-studied, structurally similar Vinca alkaloids, vinblastine and vincristine, are used as representative examples to illustrate the binding principles and molecular effects characteristic of this drug class. This approach is based on the conserved mechanism of action among Vinca alkaloids, which all target the "Vinca domain" on β-tubulin.[2][5]

Core Mechanism of Action: Disruption of Microtubule Dynamics

Vinca alkaloids exert their cytotoxic effects by binding to tubulin, the heterodimeric protein subunit (composed of α- and β-tubulin) that polymerizes to form microtubules.[3][6] The binding of this compound to β-tubulin prevents the polymerization of tubulin dimers into functional microtubules.[4][7] This interaction has two concentration-dependent effects:

  • At low concentrations , Vinca alkaloids bind to high-affinity sites at the plus ends of microtubules.[2] This action suppresses the dynamic instability—the stochastic switching between growth and shrinkage phases—that is crucial for the proper function of the mitotic spindle during cell division.[2][8] The result is an arrest of the cell cycle in the metaphase stage.[9]

  • At higher concentrations , Vinca alkaloids lead to the depolymerization of existing microtubules and induce the self-association of tubulin into non-functional spiral aggregates or paracrystals.[6][10]

This disruption of the microtubule network ultimately triggers the apoptotic cascade, leading to programmed cell death in rapidly dividing cancer cells.[9]

cluster_vinleurosine This compound cluster_cellular Cellular Environment cluster_effects Cellular Consequences V This compound Tubulin Free αβ-Tubulin Dimers V->Tubulin Binds to β-subunit MT Microtubule Polymer V->MT Binds to (+) ends Depolymerization Microtubule Depolymerization & Aggregate Formation V->Depolymerization High Concentration Suppression Suppression of Dynamic Instability V->Suppression Low Concentration Tubulin->MT Polymerization MT->Tubulin Depolymerization Arrest Mitotic Arrest (M-Phase) Depolymerization->Arrest Suppression->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Vinleurosine-induced cytotoxicity.

Quantitative Analysis of Vinca Alkaloid-Tubulin Interaction

The interaction between Vinca alkaloids and tubulin has been quantified using various biophysical techniques. These methods provide critical data on binding affinity and inhibitory concentrations.

Table 1: Tubulin Binding Affinity for Vinca Alkaloids

This table summarizes representative binding parameters for Vinca alkaloids with tubulin. The association constant (Ka) indicates the strength of the binding interaction.

CompoundMethodTemperature (°C)Binding Constant (Ka)Source
VinblastineIsothermal Titration Calorimetry105 x 10⁵ M⁻¹[11]
Fluorescent Vinblastine (F-VLB)Fluorescence Anisotropy25(7.7 ± 0.5) x 10⁴ M⁻¹[12]
VinorelbineIsothermal Titration Calorimetry10Data reported for calmodulin binding[13]
Table 2: Inhibition of Tubulin Polymerization and Cellular Proliferation

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The table below includes values for the inhibition of tubulin polymerization in vitro and the inhibition of proliferation in various cancer cell lines.

CompoundAssay / Cell LineIC50 ValueSource
Fluorescent Vinblastine (F-VLB)In vitro Microtubule Assembly0.5 µM[12]
VincristineMCF7 (Breast Cancer)7.371 nM[14]
VincristineVCR/MCF7 (Resistant)10,574 nM[14]
Colchicine (B1669291) (Reference)In vitro Microtubule Assembly10.65 nM - 58 nM[15]

Interaction with Microtubule-Associated Proteins (MAPs)

Microtubule-Associated Proteins (MAPs), such as Tau and MAP2, play a crucial role in regulating microtubule stability and dynamics in vivo.[16][17] Therefore, they can significantly modulate the effects of microtubule-targeting agents.

  • Influence on Drug-Induced Aggregation: The presence of MAPs can alter the morphology of tubulin aggregates induced by Vinca alkaloids. In the presence of certain MAPs, vincristine converts microtubules into stable spiral structures, whereas in their absence, it leads to complete disassembly.[18] Specifically, Tau protein has been shown to promote the vinblastine-induced aggregation of tubulin into spirals, an effect that is less pronounced with MAP2.[19][20]

  • Competition and Binding Sites: MAPs like Tau and MAP2 bind longitudinally along the outer ridges of microtubule protofilaments.[21] This binding stabilizes microtubules and can potentially interfere with or modify the binding of drugs that target the tubulin subunits within the polymer. Studies have shown that Tau and MAP2 interact differently with tubulin in the presence of vinblastine, suggesting they may play distinct roles in regulating microtubule assembly and drug sensitivity.[19]

V Vinleurosine T αβ-Tubulin Dimer V->T Binds β-subunit (Vinca Domain) Effect Disrupted Microtubule Dynamics & Mitotic Arrest V->Effect Causes MT Microtubule T->MT Polymerization T->Effect Target of MAPs MAPs (e.g., Tau, MAP2) MAPs->V Modulates Effect Of MAPs->MT Stabilizes

Caption: Interplay of Vinleurosine, Tubulin, and MAPs.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are essential for studying the interaction of this compound with the microtubule network.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the extent of microtubule polymerization by monitoring the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.[22]

Principle: The light scattered by microtubules is proportional to the concentration of the microtubule polymer. Inhibitors of polymerization will reduce the rate and extent of the turbidity increase.

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL) in a general tubulin buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare this compound at various concentrations in polymerization buffer (e.g., BRB80 with 10% glycerol).

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the polymerization buffer containing different concentrations of this compound or a vehicle control.

    • Add GTP to a final concentration of 1 mM.

    • Initiate the reaction by adding tubulin protein to a final concentration of 2-3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time to generate polymerization curves.

    • Determine the maximal rate of polymerization (Vmax) and the final polymer mass.

    • Calculate IC50 values by plotting the inhibition of polymerization against the logarithm of the drug concentration.

start Start prep Prepare Reagents: - Tubulin Stock - GTP Stock - Vinleurosine Dilutions start->prep setup Set up reactions in 96-well plate: Buffer + GTP + Drug/Vehicle prep->setup initiate Initiate reaction by adding Tubulin to each well (Final ~3 mg/ml) setup->initiate measure Measure Absorbance (340 nm) at 37°C over 60 min initiate->measure analyze Analyze Data: - Plot OD vs. Time - Calculate Vmax - Determine IC50 value measure->analyze end End analyze->end

Caption: Workflow for a Tubulin Polymerization Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[23][24]

Principle: When a ligand (vinleurosine) is injected into a sample cell containing a macromolecule (tubulin), the heat change associated with their binding is measured by a sensitive calorimeter.

Methodology:

  • Sample Preparation:

    • Dialyze purified tubulin extensively against the desired reaction buffer (e.g., 20 mM sodium phosphate, 0.1 mM GTP, pH 6.5) to ensure buffer matching.

    • Prepare a concentrated solution of this compound in the final dialysis buffer.

    • Degas both protein and ligand solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 10°C, to minimize tubulin denaturation).[13]

    • Load the tubulin solution into the sample cell and the vinleurosine solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the vinleurosine solution into the tubulin solution.

    • Allow the system to reach equilibrium after each injection. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment:

    • Perform a control titration by injecting vinleurosine into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Ka (or Kd), n, and ΔH.[11]

start Start prep Prepare & Degas Samples: - Tubulin in Reaction Buffer - Vinleurosine in matched Buffer start->prep load Load Tubulin into Sample Cell Load Vinleurosine into Syringe prep->load control Run control titration: Vinleurosine into Buffer prep->control titrate Perform sequential injections of Vinleurosine into Tubulin at constant temperature load->titrate measure Measure heat change (μcal/sec) after each injection titrate->measure analyze Analyze Data: - Integrate peaks - Subtract heat of dilution - Fit isotherm to model measure->analyze control->analyze results Determine Thermodynamic Parameters: Kd, n, ΔH, ΔS analyze->results end End results->end

Caption: Workflow for Isothermal Titration Calorimetry.

Cellular Tubulin Fractionation Assay

This cell-based assay determines the effect of a drug on the ratio of polymerized (cytoskeletal) to soluble (cytosolic) tubulin.[10]

Principle: Cells are lysed in a buffer that preserves the microtubule polymer. The soluble and polymerized fractions are then separated by centrifugation and analyzed by Western blot.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, A549) and allow them to adhere.

    • Treat cells with various concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis and Fractionation:

    • Wash cells with pre-warmed PBS.

    • Lyse the cells at 37°C in a hypotonic microtubule-stabilizing buffer (e.g., 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40, protease inhibitors).[10]

    • Separate the soluble (S) fraction (supernatant) from the polymerized (P) fraction (pellet) by centrifugation (e.g., 14,000 x g for 10 min at 37°C).

  • Sample Preparation and Analysis:

    • Collect the supernatant (S-fraction).

    • Wash the pellet and resuspend it in a lysis buffer to solubilize the P-fraction.

    • Normalize protein concentrations using a protein assay.

  • Western Blotting:

    • Resolve equal amounts of protein from the S and P fractions using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against α- or β-tubulin, followed by a suitable secondary antibody.

    • Detect the signal and quantify band intensities using densitometry.

  • Data Analysis:

    • Calculate the percentage of polymerized tubulin by dividing the densitometric value of the P-fraction by the total tubulin content (S + P fractions).[25]

    • Compare the percentage of polymerized tubulin in treated versus control cells.

Conclusion and Future Directions

This compound, as a member of the Vinca alkaloid class, is a potent antimitotic agent that functions by directly interacting with β-tubulin to disrupt microtubule polymerization and dynamics. While the precise binding constants and inhibitory concentrations are not as extensively documented as for vinblastine or vincristine, the overarching mechanism is conserved. The interplay with MAPs adds a layer of complexity to its cellular activity, highlighting the importance of studying these drugs in more physiologically relevant contexts.

Future research should focus on obtaining high-resolution crystal structures of vinleurosine bound to tubulin to delineate specific atomic interactions. Furthermore, investigating its differential effects on various tubulin isotypes could provide insights into mechanisms of tumor-specific sensitivity and drug resistance. A deeper understanding of how MAPs like Tau and MAP2 modulate vinleurosine's efficacy will be crucial for developing more effective therapeutic strategies and overcoming resistance.

References

Methodological & Application

Application Notes and Protocols for Vinleurosine Sulfate In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent. Like other members of its class, including vincristine (B1662923) and vinblastine, its cytotoxic effects are primarily attributed to its ability to disrupt microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This disruption leads to an arrest of the cell cycle in the M-phase, ultimately inducing apoptosis in rapidly proliferating cancer cells. The in vitro assessment of vinleurosine sulfate's cytotoxicity is a critical step in preclinical drug development to determine its efficacy and to elucidate its mechanism of action.

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and metabolic activity.[1][2][3]

Mechanism of Action

This compound exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules.[4] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4] The disruption of microtubule formation and dynamics leads to a cascade of cellular events, including:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the metaphase of mitosis.[4]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The targeted disruption of microtubule function makes vinca alkaloids particularly effective against highly proliferative cells, such as cancer cells.

Experimental Protocols

Cell Lines and Culture Conditions

A variety of cancer cell lines are suitable for assessing the cytotoxicity of this compound. The choice of cell line should be guided by the specific research question. Commonly used cell lines for testing vinca alkaloid cytotoxicity include:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical cancer cell line.[5][6]

  • A549: Human lung carcinoma cell line.

  • L1210: Murine leukemia cell line.[1]

  • CEM: Human lymphoblastoid leukemia cell line.[1]

Cells should be maintained in the logarithmic growth phase in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[7][8]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase using trypsinization (for adherent cells) or by gentle centrifugation (for suspension cells).

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell density.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of final concentrations for treatment. A typical concentration range for vinca alkaloids is in the nanomolar (nM) to low micromolar (µM) range.[1][9]

    • After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the drug.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the drug incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Data Presentation

The following table provides an illustrative example of the data that could be obtained from an MTT assay with this compound on a cancer cell line after a 72-hour incubation period.

This compound (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2540.082100.0
11.1030.06587.9
50.8760.05169.8
100.6210.04349.5
500.2580.02920.6
1000.1320.01810.5
5000.0650.0115.2

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Mandatory Visualizations

Vinleurosine_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Consequences Vinleurosine_Sulfate This compound Binding Binds to β-Tubulin Vinleurosine_Sulfate->Binding Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Tubulin_Dimers->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Inhibition->Microtubule Blocks Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Disruption->Mitotic_Spindle_Defects Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle_Defects->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate (5x10³ - 1x10⁴ cells/well) Start->Cell_Seeding Incubation_24h 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Drug_Treatment 3. Treat with Serial Dilutions of This compound Incubation_24h->Drug_Treatment Incubation_48_72h 4. Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Reagent (20 µL/well) Incubation_48_72h->MTT_Addition Incubation_2_4h 6. Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization 7. Add Solubilization Solution (150 µL/well) Incubation_2_4h->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Efficacy of Vinleurosine Sulfate in Human Tumor Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid derived from the periwinkle plant (Catharanthus roseus)[1]. Like other drugs in its class, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division.[2] By binding to tubulin, Vinleurosine sulfate inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase and subsequent apoptosis (programmed cell death).[3][4] This mode of action makes it a compound of interest for cancer chemotherapy. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents.[5][6]

Mechanism of Action: Vinca Alkaloid Signaling Pathway

Vinca alkaloids, including this compound, exert their cytotoxic effects by interfering with microtubule polymerization. This disruption of the cytoskeleton triggers a cascade of signaling events that culminate in apoptotic cell death.

Vinleurosine This compound Tubulin β-Tubulin Vinleurosine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest Metaphase Arrest Spindle->Arrest JNK JNK Pathway Activation Arrest->JNK NFkB NF-κB Pathway Activation Arrest->NFkB Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: Vinca Alkaloid-Induced Apoptotic Pathway.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in human tumor xenograft models, the following table is a template illustrating how such data would be presented. The values are hypothetical and intended for illustrative purposes.

Tumor Xenograft ModelDrug Concentration (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Statistical Significance (p-value)
Breast Cancer (MCF-7) 5Weekly (i.p.)45<0.05
10Weekly (i.p.)65<0.01
Lung Cancer (A549) 5Weekly (i.p.)40<0.05
10Weekly (i.p.)60<0.01
Colon Cancer (HT-29) 5Weekly (i.p.)35<0.05
10Weekly (i.p.)55<0.01

Experimental Protocols

The following are generalized protocols for conducting efficacy studies of a Vinca alkaloid like this compound in human tumor xenograft models.

Cell Culture and Animal Models
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).

  • Animals: Immunocompromised mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells. Animals are housed in a sterile environment.

Tumor Implantation
  • Subcutaneous Xenograft Model:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Orthotopic Xenograft Model: (More clinically relevant but technically demanding)

    • Surgically implant a small fragment of tumor tissue or a cell suspension into the corresponding organ of the mouse (e.g., mammary fat pad for breast cancer).

Drug Preparation and Administration
  • Preparation: this compound is reconstituted in a sterile vehicle solution, such as saline or phosphate-buffered saline (PBS).

  • Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The drug is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Monitoring and Endpoints
  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Endpoints: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumor tissue can be harvested for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study.

start Start cell_culture Human Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization of Mice growth->randomization treatment Treatment Administration (this compound vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Data Analysis monitoring->endpoint end End endpoint->end

Caption: Human Tumor Xenograft Experimental Workflow.

Conclusion

While specific, recent data on the in vivo efficacy of this compound in human tumor xenograft models is sparse, the established protocols for other Vinca alkaloids provide a robust framework for its evaluation. The primary mechanism of action, involving the disruption of microtubule polymerization and induction of apoptosis, suggests potential anti-tumor activity. Further preclinical studies are warranted to determine the precise efficacy and therapeutic window of this compound in various cancer models.

References

Application Note: Stability-Indicating HPLC-UV Method for the Quantification of Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid and an antineoplastic agent.[1] Accurate and precise quantification of vinleurosine sulfate is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of pharmaceuticals due to its accuracy, precision, and robustness.[2] This application note describes a stability-indicating HPLC-UV method for the quantification of this compound in injectable formulations. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, which may be formed under various stress conditions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

PropertyValueReference
Molecular FormulaC₄₆H₅₈N₄O₁₃S[3]
Molecular Weight907.0 g/mol [3]
UV Absorption Maximum (λmax)~297 nm[4]

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade)

  • 0.22 µm Syringe Filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate buffer, pH 4.5 (adjusted with glacial acetic acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 297 nm
Injection Volume 20 µL

3. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with the mobile phase (initial conditions: 80% A, 20% B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

4. Sample Preparation (from Injectable Formulation)

  • Aseptically withdraw the contents of the this compound injectable formulation.

  • Dilute the sample with the mobile phase to achieve a theoretical concentration of approximately 20 µg/mL of this compound.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

5. Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[5][6]

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl and keep at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH before injection.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH and keep at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl before injection.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) in a photostability chamber for 24 hours.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 2.0%
Robustness Robust

Mandatory Visualization

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_std Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (from Injectable) prep_sample->hplc_system inject Inject Samples and Standards hplc_system->inject detect UV Detection at 297 nm inject->detect integrate Peak Integration and Quantification detect->integrate validate Method Validation integrate->validate

Caption: Experimental workflow for HPLC-UV quantification of this compound.

G cluster_params Validation Parameters MethodValidation Method Validation Specificity Specificity (Forced Degradation) MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

References

Application Note: High-Throughput Bioanalysis of Vinleurosine Sulfate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative bioanalysis of vinleurosine (B1683062) sulfate (B86663) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is designed for high-throughput applications in clinical and preclinical studies, offering excellent precision, accuracy, and a low limit of quantification. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometer settings, are described in detail. Quantitative data from a validation study are presented in tabular format for clarity.

Introduction

Vinleurosine, a dimeric catharanthus alkaloid, is a structural isomer of vinblastine (B1199706) and vincristine (B1662923) and is under investigation for its potential as a chemotherapeutic agent. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of vinleurosine sulfate in plasma is essential. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application. This document provides a comprehensive protocol for the determination of this compound in human plasma, suitable for drug development professionals and researchers in the field.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Vinblastine sulfate (Internal Standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (Vinblastine sulfate in 50% methanol).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Column: C18 column (50 x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

Time (min)%B
0.010
0.510
2.590
3.090
3.110
4.010

Column Temperature: 40°C Autosampler Temperature: 10°C

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI), Positive Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vinleurosine811.4751.310035
Vinleurosine (Qualifier)811.4122.110045
Vinblastine (IS)811.4751.310035

Note: As vinleurosine and vinblastine are structural isomers with the same molecular weight, chromatographic separation is critical for their differentiation. The MRM transitions are proposed based on the known fragmentation of vinca (B1221190) alkaloids.

Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The method was validated according to regulatory guidelines. The following tables summarize the key quantitative data.

Table 1: Calibration Curve and Linearity
ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
Low QC1.5≤ 1585 - 115≤ 1585 - 115
Mid QC75≤ 1585 - 115≤ 1585 - 115
High QC400≤ 1585 - 115≤ 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%CV)
Low QC1.5> 85< 15
High QC400> 85< 15

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography detection MS/MS Detection (MRM) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting validation_parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Precision Precision Method Validation->Precision Accuracy Accuracy Method Validation->Accuracy Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability LLOQ LLOQ Linearity->LLOQ Intra-day Intra-day Precision->Intra-day Inter-day Inter-day Precision->Inter-day Accuracy->Intra-day Accuracy->Inter-day

Application Notes and Protocols for Nanoparticle Formulation of Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, exhibits potent anticancer activity by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, its clinical efficacy can be hampered by challenges such as low solubility, non-specific biodistribution, and potential for neurotoxicity.[3][4] Encapsulating Vinleurosine sulfate within nanoparticle carriers presents a promising strategy to overcome these limitations. Nanoparticle formulations can enhance the drug's pharmacokinetic profile, enable targeted delivery to tumor tissues, and potentially reduce off-target side effects.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. While specific data for this compound is limited, the protocols are based on established methods for the closely related and extensively studied vinca alkaloid, vincristine (B1662923) sulfate, which serves as a representative model. The information herein is intended to guide researchers in developing targeted drug delivery systems for this compound.

Nanoparticle Formulation Strategies

A variety of nanoparticle platforms can be utilized for the delivery of this compound. The choice of nanoparticle depends on the desired drug release profile, targeting strategy, and biocompatibility requirements.

Commonly Used Nanoparticle Systems:

  • Polymeric Nanoparticles: Biocompatible and biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to encapsulate hydrophilic drugs like vinca alkaloids.[3][7] These nanoparticles can provide sustained drug release and can be surface-functionalized for active targeting.[8]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[9][10] Liposomal formulations of vincristine have shown reduced toxicity and improved efficacy.[9]

  • Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages such as high drug loading and controlled release.[3]

  • Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) can be used for targeted delivery under the guidance of an external magnetic field and can also serve as contrast agents for imaging.[4]

Targeting Moieties:

To enhance tumor-specific delivery, nanoparticles can be decorated with targeting ligands that bind to receptors overexpressed on cancer cells.[11]

  • Folic Acid (FA): The folate receptor is often overexpressed in various cancers, making folic acid a common targeting ligand.[12][13]

  • Peptides: Specific peptides, such as the cell-penetrating peptide R7, can enhance cellular uptake and help overcome multidrug resistance.[13][14]

  • Antibodies: Monoclonal antibodies targeting tumor-specific antigens can provide high specificity.[15]

Data Presentation

The following tables summarize key quantitative data from studies on vincristine sulfate-loaded nanoparticles, which can be used as a reference for this compound formulations.

Table 1: Physicochemical Properties of Vincristine Sulfate-Loaded Nanoparticles

Nanoparticle TypePolymer/Lipid CompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Entrapment Efficiency (%)Drug Loading Efficiency (%)Reference
PLGA NanoparticlesPLGA111.4 ± 2.350.062 ± 0.023Not Reported55.35 ± 4.22Not Reported[7]
Folate-BSA NanoparticlesBovine Serum Albumin156.6Not ReportedNot Reported84.8342.37[12]
BSA NanoparticlesBovine Serum Albumin162.70Not ReportedNot ReportedNot ReportedNot Reported[16]
PCL NanoparticlesPolycaprolactone~200< 0.5Negative36 - 57Not Reported[17][18]
LiposomesSphingomyelin/CholesterolNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]
Gold Nanoparticle-LiposomesNot Reported113.4Not ReportedNot ReportedNot ReportedNot Reported[19]

Table 2: In Vitro Drug Release of Vincristine Sulfate from Nanoparticles

Nanoparticle TypeRelease ConditionsCumulative Release (%)Time (hours)Reference
pH-sensitive PLGA-PEG-folate/R7 NPspH 5.065.68[14]
pH-sensitive PLGA-PEG-folate/R7 NPspH 7.435.88[14]
VNB/PDA/Fe3O4 NPspH 5.5Not specified, sustained release50[20]
VNB/PDA/Fe3O4 NPspH 7.4Not specified, sustained release50[20]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded polymeric nanoparticles, using PLGA as an example.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on a modified oil-in-water (o/w) single emulsion solvent evaporation method.[7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a mixture of acetone and dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring. Sonicate the mixture using a probe sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvents.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Washing: Wash the collected nanoparticles with deionized water multiple times to remove any unencapsulated drug and residual PVA.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry them to obtain a powder for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a DLS instrument to determine the average particle size, PDI, and zeta potential.

2. Morphology:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Procedure:

    • For SEM, mount a drop of the nanoparticle suspension on a stub and coat it with a conductive material (e.g., gold).

    • For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to air dry.

    • Image the samples using the respective microscope to observe the shape and surface morphology of the nanoparticles.[7]

3. Drug Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the nanoparticles from the supernatant after the initial centrifugation (Step 5 in Protocol 1).

    • Analyze the amount of free this compound in the supernatant using a validated HPLC method.[12]

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)[20]

  • Dialysis membrane

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in PBS.

  • Place the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS at a specific pH and temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantify the amount of this compound released into the medium at each time point using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cytotoxicity Assay

This assay evaluates the anticancer efficacy of the nanoparticle formulation in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[16]

  • Cell culture medium and supplements

  • Free this compound solution

  • This compound-loaded nanoparticles

  • Empty nanoparticles (placebo)

  • MTT or similar cell viability assay kit

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free this compound, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate the cells for a specific period (e.g., 48 or 72 hours).

  • Perform the MTT assay according to the manufacturer's instructions to determine cell viability.

  • Calculate the half-maximal inhibitory concentration (IC50) for each treatment group.

Visualizations

Signaling Pathway of Vinca Alkaloids

cluster_cell Cancer Cell Vinleurosine_Sulfate This compound Tubulin_Dimers α/β-Tubulin Dimers Vinleurosine_Sulfate->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts Mitotic_Arrest Mitotic Arrest (M-phase) Mitotic_Spindle_Formation->Mitotic_Arrest Leads to Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction Triggers

Caption: Mechanism of action of this compound.

Experimental Workflow for Nanoparticle Formulation and Evaluation

cluster_workflow Nanoparticle Formulation & Evaluation Workflow Formulation Nanoparticle Formulation (e.g., Emulsion Evaporation) Characterization Physicochemical Characterization (Size, PDI, Zeta, Morphology, EE%, DL%) Formulation->Characterization In_Vitro_Release In Vitro Drug Release Study (Dialysis Method) Characterization->In_Vitro_Release In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Characterization->In_Vitro_Cytotoxicity In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics, Efficacy) In_Vitro_Cytotoxicity->In_Vivo_Studies

Caption: Workflow for nanoparticle development.

Targeted Drug Delivery Concept

cluster_delivery Targeted Nanoparticle Delivery Nanoparticle Targeted Nanoparticle (with this compound) Bloodstream Systemic Circulation (Bloodstream) Nanoparticle->Bloodstream Tumor_Microenvironment Tumor Microenvironment (Enhanced Permeation and Retention - EPR Effect) Bloodstream->Tumor_Microenvironment Passive Targeting Cancer_Cell Cancer Cell Tumor_Microenvironment->Cancer_Cell Active Targeting Receptor_Binding Receptor-Mediated Endocytosis Cancer_Cell->Receptor_Binding Drug_Release Intracellular Drug Release Receptor_Binding->Drug_Release

Caption: Targeted nanoparticle delivery to cancer cells.

References

Application Notes and Protocols for Vinleurosine Sulfate in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, vinleurosine sulfate's primary mechanism of action is the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[2][3] This interference with microtubule function leads to mitotic arrest, making this compound a valuable tool for cell biology research, particularly for studies involving cell cycle synchronization and the induction of apoptosis. These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest in cell culture, with the understanding that specific concentrations and incubation times may require optimization for different cell lines. Due to the limited availability of specific data for this compound, the following protocols and data are largely based on studies of the closely related and well-documented vinca alkaloid, vincristine.

Mechanism of Action

This compound, as a vinca alkaloid, binds to β-tubulin, inhibiting the polymerization of microtubules.[3] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a requisite structure for the segregation of chromosomes during mitosis.[2] Consequently, cells are arrested in the M-phase of the cell cycle.[4] Prolonged mitotic arrest can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).[5][6]

Signaling Pathways

The induction of mitotic arrest by this compound activates several signaling pathways that can culminate in apoptosis. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest can trigger intrinsic apoptotic pathways. Key signaling events include the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction.[6] Additionally, the NF-κB/IκB signaling pathway has been implicated in mediating vinca alkaloid-induced apoptosis.[5]

Vinleurosine This compound Tubulin β-Tubulin Binding Vinleurosine->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest Mitotic Arrest (M-Phase) ROS ROS Generation Arrest->ROS NFkB NF-κB/IκB Pathway Activation Arrest->NFkB SAC->Arrest JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Family Modulation JNK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Apoptosis Apoptosis Mito->Apoptosis NFkB->Apoptosis

Figure 1. Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Data Presentation

The following tables summarize quantitative data from studies on the related vinca alkaloid, vincristine, to provide a reference for designing experiments with this compound.

Table 1: Effective Concentrations of Vincristine Sulfate for Cytotoxicity

Cell LineEffective ConcentrationOutcomeReference
L1210 (murine leukemia)10⁻⁸ M - 10⁻⁷ MMaximum cytotoxic effect[7][8]
CEM (human lymphoblastoid leukemia)10⁻⁸ M - 10⁻⁷ MSuppression of growth[7][8]
SH-SY5Y (human neuroblastoma)0.1 µMIC50[8][9]
Sarcoma 180> 3 ng/mlReduced growth rate[10]

Table 2: Vincristine Sulfate Incubation Time and Effect on Cell Viability

Cell LineConcentrationIncubation TimeEffectReference
L121010⁻⁷ M30 minNoticeable cytotoxic effect[7]
L121010⁻⁷ M1 - 3 hr50% cell kill[7]
CEM10⁻⁷ M1 - 3 hr50% reduction in cell growth[7]
L121010⁻⁸ M6 - 12 hr50% cell kill[7]
CEM10⁻⁸ M6 - 12 hr50% reduction in cell growth[7]

Table 3: Effect of Vincristine Sulfate on Mitotic Index

Cell LineConcentrationObservationReference
Sarcoma 18030 ng/mlSignificant increase in mitotic index[10]
Sarcoma 180Not specifiedMetaphase index peaked at ~8 hr after drug removal[11]

Experimental Protocols

The following are detailed protocols adapted from studies using vincristine that can serve as a starting point for experiments with this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell line and experimental goals.

Protocol 1: General Cell Culture and Treatment

This protocol describes the basic steps for culturing and treating cells with this compound.

Start Start Seed Seed cells in culture vessel Start->Seed Adhere Allow cells to adhere and reach desired confluency Seed->Adhere Prepare Prepare this compound stock solution and dilutions Adhere->Prepare Treat Treat cells with This compound Prepare->Treat Incubate Incubate for desired duration Treat->Incubate Harvest Harvest cells for downstream analysis Incubate->Harvest End End Harvest->End

Figure 2. Workflow for cell culture and treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile, nuclease-free water or DMSO for stock solution

  • Culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture vessels and allow them to attach and enter a logarithmic growth phase.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in sterile water or DMSO. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 12-48 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, harvest the cells for analysis, such as cell cycle analysis, apoptosis assays, or protein expression studies.

Protocol 2: Induction of Mitotic Arrest and Cell Synchronization

This protocol details the use of this compound to arrest cells in mitosis, which can be used for cell synchronization.

Materials:

  • Cells cultured as described in Protocol 1

  • This compound working solutions

  • Microscope for observing cell morphology

Procedure:

  • Determine Optimal Conditions: Perform a dose-response (e.g., 10 nM - 1 µM) and time-course (e.g., 6, 12, 18, 24 hours) experiment to identify the optimal concentration and incubation time of this compound that induces a high percentage of mitotic cells with minimal cytotoxicity for your specific cell line.

  • Treatment: Treat logarithmically growing cells with the predetermined optimal concentration of this compound.

  • Monitoring Mitotic Arrest: Monitor the cells periodically under a microscope for morphological changes indicative of mitotic arrest, such as an increase in rounded, condensed cells.

  • Harvesting Synchronized Cells: For experiments requiring a synchronized population of mitotic cells, harvest the cells by gentle pipetting or mitotic shake-off.

  • Verification: Confirm the enrichment of mitotic cells using techniques such as flow cytometry with propidium (B1200493) iodide staining (see Protocol 3) or by staining for mitotic markers like phospho-histone H3.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Start Start Treat Treat cells with This compound Start->Treat Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in ice-cold ethanol (B145695) Harvest->Fix Stain Stain with Propidium Iodide (PI) and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Gate Gate single cells and analyze DNA content Analyze->Gate End End Gate->End

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect PI fluorescence at around 600 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the single-cell population to exclude debris and aggregates. Generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection by Annexin V Staining

This protocol provides a method for detecting apoptosis in this compound-treated cells using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells as described in Protocol 3 and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

This compound is a potent mitotic inhibitor that serves as a valuable tool for studying the cell cycle and apoptosis in a research setting. While specific quantitative data for this compound is not abundant, the provided protocols, adapted from studies on the structurally and functionally similar vinca alkaloid vincristine, offer a solid foundation for initiating investigations. Researchers are encouraged to perform careful optimization of experimental conditions to achieve reliable and reproducible results. The ability of this compound to arrest cells in mitosis allows for detailed examination of mitotic processes and the signaling pathways that govern cell fate in response to microtubule disruption.

References

Application Notes and Protocols for Cell Viability Assays in Vinleurosine Sulfate Sensitivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to Vinleurosine (B1683062) sulfate (B86663) using two common cell viability assays: MTT and WST-1. These assays are fundamental tools in drug discovery and development for determining the cytotoxic and cytostatic effects of potential therapeutic agents.

Introduction to Cell Viability Assays

Cell viability assays are essential in pharmacology and toxicology to evaluate the effects of chemical compounds on living cells.[1] The MTT and WST-1 assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In the context of cancer research, these assays are instrumental in screening potential anti-cancer drugs, like Vinleurosine sulfate, by determining their dose-dependent effects on cancer cell lines.[1]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[4][5][6] These insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][7]

Principle of the WST-1 Assay

The WST-1 (Water Soluble Tetrazolium-1) assay is also a colorimetric assay that measures cellular metabolic activity.[8] It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.[9][10] Unlike the MTT assay, the formazan product of the WST-1 assay is water-soluble, eliminating the need for a solubilization step.[8] The amount of the formazan dye produced is directly proportional to the number of metabolically active cells and is quantified by measuring the absorbance.[8][9]

This compound: Mechanism of Action

Vinleurosine is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the periwinkle plant, Catharanthus roseus. Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, this compound's primary mechanism of action involves the disruption of microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This disruption prevents the formation of the mitotic spindle, a structure crucial for the separation of chromosomes during cell division (mitosis). Consequently, cancer cells are arrested in the metaphase of the cell cycle, which ultimately leads to apoptosis (programmed cell death).

Data Presentation: this compound Sensitivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vinca Alkaloids in various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Cell LineCancer TypeVinca AlkaloidIC50 (µM)Citation
HeLaCervical CancerVinorelbine48[3]
L1210Murine LeukemiaVincristine0.1 (for 50% cell kill)[5]
CEMHuman Lymphoblastoid LeukemiaVincristine0.1 (for 50% growth reduction)[5]
B-CLLB-cell Chronic Lymphocytic LeukemiaVinorelbine0.004 - 83 (ng/mL)[6]

Experimental Protocols

I. MTT Assay Protocol for this compound Sensitivity Screening

This protocol details the steps for assessing cell viability upon treatment with this compound using the MTT assay.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in complete culture medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the drug-containing medium from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of this compound concentration on the x-axis.

    • Determine the IC50 value from the dose-response curve.

II. WST-1 Assay Protocol for this compound Sensitivity Screening

This protocol provides a more streamlined method for assessing cell viability using the WST-1 assay, which does not require a solubilization step.

Materials:

  • This compound

  • WST-1 reagent

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 450 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol (Step 1).

  • Drug Treatment:

    • Follow the same procedure as described in the MTT assay protocol (Step 2).

  • WST-1 Addition and Incubation:

    • After the drug treatment incubation period, add 10 µL of WST-1 reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 humidified incubator, protected from light. The incubation time should be optimized for the specific cell line and experimental conditions.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with WST-1 reagent but no cells) from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the same formula as in the MTT assay protocol.

    • Plot a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Cell Viability Assays

G Experimental Workflow for Cell Viability Assays cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_mtt MTT Assay cluster_wst1 WST-1 Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Drug Dilutions incubate_24h->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells incubate_drug Incubate for 24-72h treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt MTT Path add_wst1 Add WST-1 Reagent incubate_drug->add_wst1 WST-1 Path incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_mtt Read Absorbance at 570 nm solubilize->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability incubate_wst1 Incubate for 1-4h add_wst1->incubate_wst1 read_wst1 Read Absorbance at 450 nm incubate_wst1->read_wst1 read_wst1->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for MTT and WST-1 cell viability assays.

Signaling Pathway of this compound

G Simplified Signaling Pathway of this compound cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction vinleurosine This compound tubulin α/β-Tubulin Dimers vinleurosine->tubulin Binds to Tubulin block_poly Inhibition of Polymerization vinleurosine->block_poly microtubule Microtubule Polymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation metaphase Metaphase mitotic_spindle->metaphase anaphase Anaphase metaphase->anaphase mitosis Mitosis Completion anaphase->mitosis apoptosis Apoptosis (Programmed Cell Death) block_poly->microtubule disruption Disruption of Mitotic Spindle block_poly->disruption disruption->mitotic_spindle metaphase_arrest Metaphase Arrest disruption->metaphase_arrest metaphase_arrest->anaphase metaphase_arrest->apoptosis Triggers

Caption: this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Multidrug Resistance to Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vinleurosine sulfate (B86663) and multidrug-resistant (MDR) cancer cells.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with Vinleurosine sulfate.

Problem Possible Cause Recommended Solution
High variability in cell viability assays (e.g., MTT, XTT). 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Inaccurate drug dilutions. 4. Contamination.1. Ensure a homogenous single-cell suspension before and during plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and prepare fresh serial dilutions for each experiment. 4. Regularly check cell cultures for any signs of contamination.
This compound appears to have low efficacy or no effect. 1. Degraded drug stock. 2. Sub-optimal cell health or density. 3. Intrinsic or acquired drug resistance. 4. Incorrect assay endpoint.1. This compound solutions can degrade. Store stock solutions at 2-8°C, protected from light, and use freshly prepared dilutions.[1] 2. Use healthy, low-passage number cells plated at an optimal density. Cells that are not actively dividing will be less sensitive to Vinleurosine as it primarily targets mitosis.[1] 3. The cancer cell line may have inherent resistance or may have developed resistance. Verify the expression of MDR-associated proteins like P-glycoprotein (P-gp). 4. Ensure the incubation time is sufficient for Vinleurosine to induce cell cycle arrest and subsequent cell death (typically 48-72 hours).
Inconsistent results when testing P-glycoprotein (P-gp) inhibitors. 1. Inhibitor concentration is too low or too high (toxic). 2. Insufficient pre-incubation time with the inhibitor. 3. Instability of the inhibitor in culture media.1. Perform a dose-response curve for the P-gp inhibitor alone to determine its non-toxic concentration range. 2. Pre-incubate the cells with the P-gp inhibitor (e.g., Verapamil) for at least 30-60 minutes before adding this compound to allow for cellular uptake and target engagement. 3. Check the stability of the inhibitor under your experimental conditions.
Difficulty establishing a stable this compound-resistant cell line. 1. Initial drug concentration is too high, leading to excessive cell death. 2. Insufficient duration of drug exposure. 3. Reversion of the resistant phenotype.1. Start with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration in a stepwise manner.[2] 2. The process of developing a resistant cell line can take several months of continuous culture with the drug.[3] 3. To maintain the resistant phenotype, continuously culture the cells in the presence of the selective concentration of this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of multidrug resistance to this compound?

A1: The primary mechanism of resistance to this compound, a Vinca alkaloid, is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[1][3] P-gp is a transmembrane efflux pump that actively removes this compound from the cancer cell, preventing it from reaching its intracellular target, the microtubules.[1][3] This leads to a decrease in intracellular drug concentration and reduced cytotoxicity.

Q2: How can I determine if my cancer cells are resistant to this compound due to P-gp overexpression?

A2: You can assess P-gp activity using a functional assay, such as the Rhodamine 123 efflux assay.[1] Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will efficiently pump out the dye and exhibit low intracellular fluorescence.[1] This can be confirmed by using a known P-gp inhibitor, such as Verapamil, which should increase Rhodamine 123 retention in resistant cells.[1] For a detailed methodology, refer to the "Experimental Protocols" section.

Q3: What are typical IC50 values for Vinca alkaloids in sensitive versus resistant cancer cell lines?

A3: IC50 values can vary significantly depending on the cell line and experimental conditions. However, resistant cell lines typically exhibit a substantial increase in their IC50 value compared to their sensitive parental counterparts. The "Resistance Index (RI)" is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive line.[3] The following table, using the closely related Vinca alkaloid Vincristine (B1662923) as an example, illustrates this concept.

Cell Line Cancer Type Parental IC50 (nM) Resistant IC50 (nM) Resistance Index (RI)
MCF-7Breast Cancer7.37110,574~1434
A549Lung Cancer137875~6.4
(Data adapted from studies on Vincristine resistance)[3][4]

Q4: What are some strategies to overcome this compound resistance in my experiments?

A4: Several strategies can be employed to overcome P-gp-mediated resistance to this compound:

  • P-gp Inhibitors (Chemosensitizers): Co-administration of a P-gp inhibitor like Verapamil or Cyclosporine A can block the efflux pump, thereby increasing the intracellular concentration of this compound.[1]

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents that are not substrates of P-gp or that have different mechanisms of action can be effective.

  • Targeting Signaling Pathways: Resistance to Vinca alkaloids has been linked to the activation of pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[3] Inhibitors of these pathways may re-sensitize resistant cells to this compound.

Q5: Are there any specific considerations for the solubility and stability of this compound in cell culture?

A5: this compound is generally soluble in water or PBS.[5] It is recommended to prepare a concentrated stock solution in an appropriate solvent and then make fresh dilutions in complete culture medium for each experiment. Stock solutions should be stored at 2-8°C and protected from light to prevent degradation.[1] The stability of this compound in culture media over long incubation periods should be considered, and it is best practice to use freshly prepared media for drug treatments.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound and determining its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of medium containing the various drug concentrations. Include "untreated" and "vehicle control" wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Function

This protocol assesses the functional activity of the P-gp efflux pump.

Materials:

  • Sensitive (parental) and potentially resistant cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • P-gp inhibitor (e.g., Verapamil)

  • Complete culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and resuspend cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment (Control): For control wells, pre-incubate a subset of resistant cells with a non-toxic concentration of a P-gp inhibitor (e.g., 20 µM Verapamil) for 30-60 minutes at 37°C.[1]

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed complete medium and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

Interpretation:

  • Sensitive cells: High Rhodamine 123 fluorescence.

  • Resistant cells: Low Rhodamine 123 fluorescence.

  • Resistant cells + P-gp inhibitor: Increased Rhodamine 123 fluorescence compared to resistant cells alone, indicating inhibition of P-gp-mediated efflux.

Visualizations

MDR_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Vinleurosine Vinleurosine Sulfate Tubulin β-Tubulin Vinleurosine->Tubulin Binds to Pgp P-glycoprotein (P-gp) Vinleurosine->Pgp Substrate Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits MitoticArrest Mitotic Arrest (M-Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Vinleurosine_ext Vinleurosine Sulfate (Extracellular) Pgp->Vinleurosine_ext Efflux Vinleurosine_ext->Vinleurosine Enters cell Verapamil P-gp Inhibitor (e.g., Verapamil) Verapamil->Pgp Inhibits

Caption: Mechanism of Vinleurosine action and P-gp-mediated resistance.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed Parental & Resistant Cells treatment Treat with this compound +/- P-gp Inhibitor start->treatment incubation Incubate (48-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability efflux P-gp Function Assay (Rhodamine 123) incubation->efflux ic50 Calculate IC50 & Resistance Index (RI) viability->ic50 fluorescence Quantify Fluorescence (Flow Cytometry) efflux->fluorescence

Caption: Workflow for assessing Vinleurosine resistance and its reversal.

References

Technical Support Center: Vinleurosine Sulfate Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Vinleurosine sulfate (B86663). The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during the analysis of its degradation products in solution. The information provided is based on established knowledge of closely related Vinca (B1221190) alkaloids, such as Vincristine (B1662923) and Vinblastine (B1199706), to predict the stability behavior of Vinleurosine sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound in solution?

While specific degradation studies on this compound are not extensively published, based on the degradation pathways of structurally similar Vinca alkaloids like Vincristine and Vinblastine, the following degradation products can be anticipated under various conditions:

  • Hydrolytic Degradation (Acidic and Basic Conditions):

    • Deformylation: Similar to Vincristine, which can undergo deformylation at acidic pH, Vinleurosine may be susceptible to the loss of its N-formyl group.[1]

    • Deacetylation: Loss of the acetyl group is a common degradation pathway for Vinca alkaloids. For instance, 4-deacetylvincristine has been identified as a degradation product of Vincristine.[2]

    • Isomerization: Isomers of the parent compound can form under thermal stress and in solution over time.[3]

  • Oxidative Degradation:

    • Oxidation at specific positions, such as the C19' position, has been observed for Vinblastine.[3]

  • Photolytic and Thermal Degradation:

    • Exposure to light and heat can lead to the formation of various degradation products. The specific products may differ from those formed under hydrolytic or oxidative stress.[3]

Q2: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4] A typical forced degradation study involves exposing the this compound solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid drug or a solution at 70°C for 48 hours.

  • Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

Samples should be taken at various time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Q3: Which analytical techniques are best suited for identifying this compound and its degradation products?

A combination of chromatographic and spectrometric techniques is generally required for the separation and identification of this compound and its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating the parent drug from its degradation products and for quantitative analysis.[5][6] A reversed-phase C18 column is commonly used.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of unknown degradation products by providing molecular weight information.[1][7]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a simpler and faster alternative for routine analysis and to monitor the progress of degradation.[4][8]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Use a new column or a guard column. - Reduce the sample concentration or injection volume.
Co-elution of peaks - Inadequate mobile phase composition. - Insufficient column efficiency.- Optimize the mobile phase gradient or isocratic composition. - Try a different column with a different stationary phase or particle size.
Ghost peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use fresh, high-purity solvents for the mobile phase. - Implement a needle wash step in the autosampler sequence.
Baseline drift - Column temperature fluctuations. - Mobile phase not properly degassed. - Detector lamp aging.- Use a column oven to maintain a constant temperature. - Degas the mobile phase before use. - Replace the detector lamp if it has exceeded its lifetime.
Sample Preparation Issues
Problem Possible Cause Troubleshooting Steps
Low recovery of this compound - Adsorption to container surfaces. - Degradation during sample preparation.- Use silanized glassware or polypropylene (B1209903) vials. - Keep samples cool and protected from light during preparation.
Precipitation of sample in the vial - Poor solubility in the injection solvent.- Ensure the injection solvent is compatible with the mobile phase and can fully dissolve the sample.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1 M Phosphate buffer containing 0.5% glacial acetic acid (pH 3.5).[6]

  • Mobile Phase B: Acetonitrile.[6]

  • A gradient elution is recommended to separate a wide range of degradation products.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[6][9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Forced degradation samples may need to be neutralized before injection.

Protocol 2: LC-MS for Degradation Product Identification

This protocol outlines the use of LC-MS to identify the molecular weights of degradation products.

1. LC Conditions:

  • Use the same HPLC method as described in Protocol 1 to ensure chromatographic separation is consistent.

2. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Scan Range: m/z 100 - 1000.

  • Collision-Induced Dissociation (CID) can be used to obtain fragment ion information for structural elucidation.[7]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagent/ParameterDurationExpected Degradation Products (based on related compounds)
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursDeformyl derivatives, Deacetyl derivatives[1][2]
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursIsomers, other degradation products[1]
Oxidation 3% H₂O₂, RT24 hoursOxidation products (e.g., at C19')[3]
Thermal 70°C48 hoursIsomers[3]
Photolytic UV (254 nm) & Fluorescent Light7 daysUnique degradation products not seen under other conditions[3]

Visualizations

experimental_workflow start Start: this compound Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling stress->sampling hplc HPLC Analysis (Separation & Quantification) sampling->hplc lcms LC-MS Analysis (Identification) sampling->lcms data Data Analysis & Reporting hplc->data lcms->data end End: Stability Profile & Degradation Pathway data->end

Caption: Experimental workflow for the identification of this compound degradation products.

degradation_pathway parent This compound acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation parent->oxidation thermal Thermal Stress parent->thermal deformyl Deformyl Derivatives acid->deformyl deacetyl Deacetyl Derivatives acid->deacetyl isomers Isomers base->isomers oxidized Oxidized Products oxidation->oxidized thermal->isomers

Caption: Predicted degradation pathways of this compound based on related Vinca alkaloids.

References

Optimizing Vinleurosine sulfate dosage to minimize cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Vinleurosine sulfate (B86663) dosage to minimize cytotoxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vinleurosine sulfate and how does it lead to cytotoxicity?

This compound, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), functions as a potent antineoplastic agent by disrupting microtubule dynamics.[1][2] Microtubules are crucial components of the cytoskeleton, essential for various cellular processes, most notably mitotic spindle formation during cell division.[3][4]

This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of cells in the metaphase stage of mitosis.[5][6] This mitotic arrest ultimately triggers programmed cell death, or apoptosis.[3][6] Because cancer cells are characterized by rapid and uncontrolled proliferation, they are particularly susceptible to the cytotoxic effects of this compound.[3] However, normal rapidly dividing cells can also be affected, leading to off-target toxicity.

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Caption: Mechanism of Action of this compound.

Q2: How can I determine the optimal concentration of this compound that is cytotoxic to cancer cells but minimally affects normal cells?

The key is to determine the therapeutic index by establishing dose-response curves for both cancer and normal cell lines. This involves exposing both cell types to a range of this compound concentrations and measuring cell viability after a set period. The goal is to identify a concentration that causes significant cancer cell death while leaving a high percentage of normal cells viable.

A standard approach is to perform a differential cytotoxicity assay using a colorimetric method like the MTT or XTT assay, or a fluorescence-based assay.[7][8]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in Normal Cells

Problem: The IC50 value for your normal cell line is too close to the IC50 value of your cancer cell line, indicating a narrow therapeutic window.

Possible Cause Troubleshooting Steps
High Proliferation Rate of Normal Cells: Select a normal cell line with a slower doubling time, if appropriate for your model. Consider primary cells, which often proliferate slower than immortalized cell lines.
Incorrect Exposure Time: Vinca alkaloid cytotoxicity is dependent on both concentration and duration of exposure.[9] Try reducing the exposure time of this compound to see if a differential effect can be achieved. Short-term, high-concentration pulses may be more selective than long-term, low-concentration exposures.
Off-Target Effects: Investigate signaling pathways that may be hypersensitive in your chosen normal cell line. Consider using a different normal cell line from another tissue of origin for comparison.
Guide 2: Inconsistent Results in Cytotoxicity Assays

Problem: High variability between replicate wells or experiments when performing cytotoxicity assays.

Possible Cause Troubleshooting Steps
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and mix thoroughly before plating. Perform a cell titration experiment to determine the optimal seeding density for your cell lines.
Compound Precipitation: This compound, like other chemotherapeutic agents, can precipitate at high concentrations in culture media. Visually inspect wells for precipitates. If observed, try dissolving the compound in a different solvent or using a lower final concentration of the solvent (e.g., DMSO < 0.5%).
Edge Effects in Microplates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead.
Assay Interference: The compound itself may interfere with the assay reagents (e.g., reducing the MTT reagent directly). Run a control plate with the compound in cell-free media to check for any direct reaction with the assay components.

Experimental Protocols

Protocol 1: Differential Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to compare the cytotoxic effects of this compound on a cancer cell line and a normal cell line.

Materials:

  • Cancer cell line and a non-cancerous (normal) cell line

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count both cancer and normal cells.

    • Seed the cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle-only controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC50 values for both the cancer and normal cell lines.

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Caption: Experimental Workflow for Differential Cytotoxicity Assessment.

Protocol 2: In Vitro Neurotoxicity Assay

This protocol uses a neurite outgrowth assay with a neuronal-like cell line (e.g., PC-12 or SH-SY5Y) to assess the neurotoxic potential of this compound.[10]

Materials:

  • Neuronal-like cell line (e.g., PC-12)

  • Culture medium supplemented with Nerve Growth Factor (NGF) for differentiation

  • This compound

  • Neuroprotective agent (optional, for testing mitigation strategies)

  • 96-well plates suitable for imaging

  • High-content imaging system or fluorescence microscope

  • Neurite outgrowth analysis software

Procedure:

  • Cell Seeding and Differentiation:

    • Seed neuronal-like cells in 96-well imaging plates.

    • Differentiate the cells by treating them with NGF-containing medium for several days until neurites are well-established.

  • Treatment:

    • Treat the differentiated cells with various concentrations of this compound.

    • To test for neuroprotection, co-treat cells with this compound and a potential neuroprotective agent.

    • Include appropriate vehicle controls.

    • Incubate for 24-72 hours.

  • Imaging and Analysis:

    • Fix and stain the cells to visualize cell bodies and neurites (e.g., with beta-III tubulin antibody for neurites and DAPI for nuclei).

    • Acquire images using a high-content imaging system.

    • Use neurite outgrowth analysis software to quantify parameters such as total neurite length, number of neurites, and number of branch points per cell.

  • Data Interpretation:

    • A significant reduction in neurite length and complexity in this compound-treated wells compared to controls indicates neurotoxicity.

    • The efficacy of a neuroprotective agent can be determined by its ability to rescue the neurite network from this compound-induced damage.

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Neurotoxicity_Assay cluster_Workflow In Vitro Neurotoxicity Assay Workflow Start Start Seed_Differentiate Seed and Differentiate Neuronal-like Cells (e.g., PC-12 with NGF) Start->Seed_Differentiate Treat Treat with this compound +/- Neuroprotective Agent Seed_Differentiate->Treat Incubate Incubate 24-72h Treat->Incubate Fix_Stain Fix and Stain for Neurites and Nuclei Incubate->Fix_Stain Image Acquire Images Fix_Stain->Image Analyze Quantify Neurite Outgrowth (Length, Branching) Image->Analyze End End Analyze->End

Caption: Workflow for In Vitro Neurotoxicity Assay.

Advanced Strategy: Cyclotherapy to Protect Normal Cells

Q3: Can I protect normal cells by manipulating the cell cycle?

Yes, a strategy known as "cyclotherapy" can be employed to protect normal cells from the toxicity of cell-cycle-specific agents like this compound.[6][11] The principle is to temporarily arrest normal cells in a phase of the cell cycle where they are less sensitive to the drug (e.g., G1 phase), while cancer cells, which often have defective cell cycle checkpoints, continue to proliferate and remain susceptible.[11]

Protocol 3: Inducing Temporary G1 Arrest in Normal Cells

This protocol describes a general method for inducing a temporary G1 cell cycle arrest in normal cells before exposing them to this compound.

Materials:

  • Normal cell line with a functional p53 pathway

  • Cell cycle arresting agent (e.g., a CDK4/6 inhibitor like Palbociclib, or a p53 activator like Nutlin-3a)

  • This compound

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Induce Cell Cycle Arrest:

    • Treat the normal cells with an appropriate concentration of a cell cycle arresting agent for 12-24 hours to induce G1 arrest.

  • Verify Arrest:

    • Harvest a subset of the cells, fix them in ethanol, and stain with PI.

    • Analyze the cell cycle distribution by flow cytometry to confirm a significant accumulation of cells in the G1 phase.

  • Co-treatment:

    • While maintaining the arresting agent, add this compound at various concentrations to the arrested normal cells and a parallel culture of asynchronously cycling cancer cells.

    • Incubate for the desired duration.

  • Assess Viability:

    • After the co-treatment period, wash out the drugs and assess cell viability using an MTT assay or a similar method.

  • Data Analysis:

    • Compare the viability of the arrested normal cells to that of the asynchronously cycling cancer cells. A successful cyclotherapy approach will show a significant reduction in this compound's cytotoxicity towards the arrested normal cells.

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Cyclotherapy_Logic cluster_Normal_Cell Normal Cell (Functional p53) cluster_Cancer_Cell Cancer Cell (Defective p53) Arresting_Agent_N Cell Cycle Arresting Agent G1_Arrest G1 Phase Arrest Arresting_Agent_N->G1_Arrest Protection Protection from Cytotoxicity G1_Arrest->Protection Vinleurosine_N Vinleurosine Sulfate Vinleurosine_N->Protection Arresting_Agent_C Cell Cycle Arresting Agent No_Arrest Continued Proliferation Arresting_Agent_C->No_Arrest Cytotoxicity Cytotoxicity No_Arrest->Cytotoxicity Vinleurosine_C Vinleurosine Sulfate Vinleurosine_C->Cytotoxicity

Caption: Logical Flow of Cyclotherapy.

Signaling Pathways

Q4: Which signaling pathways are critical in determining a cell's response to this compound?

The p53 signaling pathway plays a central role in the cellular response to DNA damage and mitotic stress induced by agents like this compound. In normal cells with wild-type p53, the activation of p53 can lead to cell cycle arrest (primarily at the G1/S checkpoint) or apoptosis.[12][13] This p53-mediated cell cycle arrest is a key mechanism that can be exploited for cyclotherapy to protect normal cells.[11]

In many cancer cells, the p53 pathway is mutated or inactivated, which prevents them from undergoing cell cycle arrest in response to stress.[12] This allows them to continue into mitosis, where they are highly vulnerable to the microtubule-disrupting effects of this compound, leading to mitotic catastrophe and apoptosis.

The MAPK (Mitogen-Activated Protein Kinase) pathway , including the ERK, JNK, and p38 subfamilies, is also involved in regulating cell proliferation, differentiation, and apoptosis, and its response to chemotherapeutic agents can be cell-type dependent.[2] The differential regulation of the MAPK pathway in normal versus cancer cells upon this compound treatment could present further opportunities for targeted interventions to enhance the therapeutic index.

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p53_Pathway V_Sulfate This compound (Mitotic Stress) p53_Activation p53 Activation V_Sulfate->p53_Activation Continued_Proliferation Continued Proliferation V_Sulfate->Continued_Proliferation in p53-deficient cells Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Normal_Cell Normal Cell (Protection) Cell_Cycle_Arrest->Normal_Cell Cancer_Cell Cancer Cell (Defective p53) Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Continued_Proliferation->Mitotic_Catastrophe

References

Strategies to enhance the solubility and stability of Vinleurosine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility and stability of Vinleurosine sulfate (B86663). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Enhancement

Q1: My Vinleurosine sulfate is not dissolving sufficiently in my aqueous buffer. What are my options?

A1: Poor aqueous solubility is a common challenge with this compound. Here are several strategies you can employ, starting with the simplest:

  • pH Adjustment: this compound, like other vinca (B1221190) alkaloids, exhibits pH-dependent solubility. Solubility is generally higher in acidic conditions. Experiment with buffers in the pH range of 3.0 to 5.0. Avoid alkaline conditions (pH > 7), as this can lead to precipitation and degradation.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds. Common co-solvents to consider include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with your experimental system or future formulation goals.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[1][2][3][4][5][6][7][8][9][10] The formation of these complexes can improve both solubility and stability.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in pharmaceutical formulations. However, the concentration of surfactants must be carefully optimized to avoid potential toxicity in cellular or in vivo studies.

Q2: I am seeing precipitation when I dilute my this compound stock solution (prepared in DMSO) into my aqueous experimental buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the drug is soluble in a high concentration of an organic solvent but crashes out when the solvent is diluted with an aqueous medium. Here’s how to troubleshoot this:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent (e.g., DMSO). This will result in a lower final concentration of the organic solvent when you dilute it into your aqueous buffer, which may be below the threshold for causing precipitation.

  • Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution gradually while vortexing or stirring. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Use a Co-solvent in the Final Buffer: Incorporating a small percentage of a co-solvent (e.g., ethanol or PEG 300) in your final aqueous buffer can help maintain the solubility of this compound after dilution.

  • Consider a Different Solvent System: If DMSO is consistently causing issues, explore other water-miscible organic solvents for your stock solution, such as ethanol or dimethylacetamide (DMA), which may have different properties upon dilution.

Stability Enhancement

Q3: My this compound solution appears to be degrading over time, as evidenced by a decrease in potency in my assays. How can I improve its stability?

A3: this compound is susceptible to degradation, particularly in solution. Key factors to control are pH, light, and temperature.

  • pH Control: Maintain the pH of your solution within an acidic range, ideally between 3.0 and 5.0. Degradation is known to accelerate at neutral and alkaline pH. Use a suitable buffer system to maintain a stable pH.

  • Protection from Light: this compound is light-sensitive. Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Temperature Control: Store stock solutions and experimental dilutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage of the solid powder, keep it in a tightly sealed container at -20°C.

  • Lyophilization: For long-term stability, consider lyophilizing (freeze-drying) your this compound formulation.[11][12] Lyophilization removes water, which is often a key component in degradation reactions, resulting in a stable, dry powder that can be reconstituted before use. The addition of cryoprotectants like mannitol (B672) or sucrose (B13894) is often necessary to protect the drug during the freezing and drying processes.[13]

Q4: What are the likely degradation products of this compound, and how can I detect them?

A4: While specific degradation pathways for this compound are not extensively published, based on related vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706), the primary degradation pathways are likely oxidation and isomerization.[14]

  • Detection of Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to separate and quantify this compound from its degradation products.[15][16] A typical method would use a C18 reversed-phase column with a gradient elution of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance (around 260-300 nm). The appearance of new peaks or a decrease in the area of the main drug peak over time indicates degradation.

Excipient Compatibility

Q5: I am developing a formulation for this compound. How do I choose compatible excipients?

A5: Excipient compatibility is crucial for a stable and effective formulation. Given the chemical nature of this compound, here are some general guidelines:

  • pH-Modifying Excipients: Choose acidic excipients or buffers to maintain a pH in the optimal range of 3.0-5.0. Avoid alkaline excipients.

  • Antioxidants: Since oxidation is a potential degradation pathway, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) could be beneficial. However, their compatibility and effectiveness would need to be experimentally confirmed.

  • Bulking Agents for Lyophilization: If you are lyophilizing your formulation, common bulking agents like mannitol and sucrose are generally good choices.[17][18] They provide an elegant cake structure and can also act as cryoprotectants.

  • Avoid Reactive Excipients: Be cautious with excipients that have reactive functional groups or impurities that could interact with this compound. For example, some grades of polysorbates can contain peroxides that could promote oxidation.[19] It is essential to perform compatibility studies by preparing binary mixtures of this compound and each potential excipient and storing them under stressed conditions (e.g., elevated temperature and humidity).[19]

Data Summary

Table 1: General Solubility Enhancement Strategies for this compound

StrategyKey Parameters to OptimizeExpected OutcomeConsiderations
pH Adjustment pH of the aqueous mediumIncreased solubility in acidic pH (3.0-5.0)Potential for acid-catalyzed degradation if pH is too low.
Co-solvents Type and percentage of co-solventSignificant increase in solubilityPotential for precipitation upon dilution; biocompatibility of the solvent.
Cyclodextrins Type and concentration of cyclodextrinFormation of soluble inclusion complexesCost of modified cyclodextrins; potential for competitive binding.
Surfactants Type and concentration of surfactantIncreased solubility above the critical micelle concentrationPotential for cellular toxicity; impact on in vivo performance.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvent system (e.g., phosphate buffer pH 4.5, water, ethanol/water mixture)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a vial (enough to ensure that undissolved solid remains at equilibrium).

  • Add a known volume of the selected solvent system to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has plateaued.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of your analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • The determined concentration represents the equilibrium solubility of this compound in that solvent system.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.[4][5][20][21][22]

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60 °C for a specified period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound powder at an elevated temperature (e.g., 80 °C) for a specified period. Also, test a solution of the drug under thermal stress.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.

Procedure:

  • Prepare solutions of this compound under the different stress conditions as described above. A control sample (dissolved in the same solvent but not stressed) should also be prepared.

  • At each time point, withdraw a sample. For acid and base hydrolysis, neutralize the sample before analysis.

  • Analyze the stressed samples and the control sample using an HPLC-UV method. An HPLC-MS method can be used for the identification of the degradation products.

  • Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks and a decrease in the peak area of the parent drug.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressing agent, duration of exposure).

Visualizations

G cluster_solubility Solubility Enhancement Workflow start Poor Aqueous Solubility of this compound ph pH Adjustment (Acidic pH 3-5) start->ph cosolvent Co-solvent Addition (e.g., Ethanol, PEG) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin surfactant Surfactant Addition (e.g., Polysorbate 80) start->surfactant evaluation Evaluate Solubility & Compatibility ph->evaluation cosolvent->evaluation cyclodextrin->evaluation surfactant->evaluation evaluation->start Unsuccessful end Optimized Soluble Formulation evaluation->end Successful

Caption: A workflow diagram for enhancing the solubility of this compound.

G cluster_stability Key Factors Affecting this compound Stability drug This compound in Solution ph pH (Degradation at neutral/alkaline pH) drug->ph light Light (Photodegradation) drug->light temp Temperature (Thermal Degradation) drug->temp oxygen Oxygen (Oxidation) drug->oxygen degradation Degradation Products ph->degradation light->degradation temp->degradation oxygen->degradation

Caption: Factors influencing the stability of this compound in solution.

G cluster_lyo General Lyophilization Cycle for this compound start Formulation (this compound + Cryoprotectant) freezing Freezing (-40°C to -50°C) start->freezing primary_drying Primary Drying (Sublimation) (Under Vacuum, Gradual Temp Increase) freezing->primary_drying secondary_drying Secondary Drying (Desorption) (Higher Temp, Low Vacuum) primary_drying->secondary_drying end Stable Lyophilized Cake secondary_drying->end

Caption: A simplified diagram of a typical lyophilization cycle.

References

Mechanisms of acquired resistance to Vinleurosine sulfate chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Vinleurosine sulfate (B86663) chemotherapy.

Section 1: General Issues and Initial Assessment

This section addresses common initial questions researchers face when encountering drug resistance in their experiments.

Q1: My cancer cell line, which was previously sensitive to Vinleurosine, now shows reduced response. What are the primary mechanisms of acquired resistance?

A1: Acquired resistance to Vinleurosine, a Vinca alkaloid, typically develops through several key mechanisms. The most common are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump Vinleurosine out of the cell, reducing its intracellular concentration and thus its efficacy.[1][2][3]

  • Alterations in the Drug Target (β-Tubulin): Vinleurosine functions by binding to β-tubulin and disrupting microtubule polymerization.[1][4] Mutations in the β-tubulin gene or changes in the expression levels of different β-tubulin isotypes can prevent effective drug binding or alter microtubule stability, leading to resistance.[5][6][7]

  • Defects in Apoptotic Pathways: Even if Vinleurosine successfully engages its target, resistance can occur if the cell fails to undergo programmed cell death (apoptosis).[8][9] This can be due to mutations or altered expression of proteins involved in the apoptotic signaling cascade.[10][11]

Q2: How can I confirm that my cell line has developed resistance?

A2: The standard method is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line with the parental (sensitive) cell line.[12] A significant increase in the IC50 value indicates the development of resistance. An increase of at least 3- to 5-fold is generally considered evidence of a drug-resistant cell line.[12]

Q3: I am starting my investigation into Vinleurosine resistance. What is a logical first step?

A3: A logical first step is to determine the IC50 value for your suspected resistant line and compare it to the parental line. This quantifies the level of resistance. Following this, a good starting point for investigating the mechanism is to assess the expression of common ABC transporters known to efflux Vinca alkaloids.

Section 2: Troubleshooting Drug Efflux (ABC Transporters)

Q4: How do I determine if overexpression of ABC transporters is the cause of resistance in my cell line?

A4: You can investigate ABC transporter involvement through several methods:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key transporter genes like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP). Compare the expression in your resistant line to the parental line.[13]

  • Protein Expression Analysis: Use Western blotting to detect and quantify the protein levels of these transporters. An increase in protein level is a strong indicator of this resistance mechanism.

  • Functional Assays: Use an efflux pump inhibitor, such as Verapamil or PSC833 for P-gp, to see if it resensitizes your resistant cells to Vinleurosine. A significant drop in the IC50 of Vinleurosine in the presence of the inhibitor suggests that drug efflux is a major contributor to the resistance.

Table 1: Common ABC Transporters Implicated in Vinca Alkaloid Resistance

TransporterGene NameCommon Inhibitors (for research)Notes
P-glycoprotein (P-gp)ABCB1 (or MDR1)Verapamil, Cyclosporine A, PSC833 (Valspodar)The first identified and a very common efflux pump for a wide range of chemotherapeutics, including Vinca alkaloids.[3][14]
Multidrug Resistance Protein 1 (MRP1)ABCC1MK-571, ProbenecidKnown to transport drugs conjugated to glutathione (B108866) (GSH), but can also co-transport unconjugated drugs like vincristine (B1662923) with GSH.[15]
Breast Cancer Resistance Protein (BCRP)ABCG2Ko143, Fumitremorgin CA half-transporter that confers resistance to a broad range of substrates.[2][15]

Q5: Troubleshooting: My qRT-PCR results show only a minor increase in ABC transporter mRNA, but I still suspect efflux is the cause. What should I do?

A5:

  • Check Protein Levels: Post-transcriptional regulation can mean that mRNA levels do not perfectly correlate with protein levels. Perform a Western blot to directly assess the amount of transporter protein.

  • Perform a Functional Assay: Use a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay. Resistant cells overexpressing the pump will retain less dye. This can be a more sensitive measure of pump activity.

  • Consider Other Transporters: While P-gp, MRP1, and BCRP are the most common, other ABC transporters could potentially be involved.[3] Review literature for other transporters implicated in resistance to Vinca alkaloids.

Section 3: Investigating Target Alterations (β-Tubulin)

Q6: How can I check for β-tubulin mutations in my resistant cell line?

A6: The most direct method is to sequence the β-tubulin gene (TUBB).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from both your parental and resistant cell lines and reverse-transcribe it into complementary DNA (cDNA).

  • PCR Amplification: Design primers to amplify the coding sequence of the relevant β-tubulin isotype(s), often class I β-tubulin.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.[4][16]

  • Sequence Analysis: Compare the sequence from the resistant cells to that of the parental cells and the reference sequence to identify any mutations.[5]

Q7: Besides mutations, what other tubulin-related resistance mechanisms exist?

A7: Alterations in the expression of different β-tubulin isotypes can also confer resistance.[7] For example, an increased expression of the βIII-tubulin isotype has been linked to resistance to microtubule-targeting agents. You can analyze the expression of different isotypes using isotype-specific antibodies for Western blotting or by qRT-PCR.

Table 2: Examples of β-Tubulin Mutations Conferring Resistance

MutationLocationDrug Resistance ProfileReference
Leu240 -> Ileβ-tubulin (class I)Vincristine[4]
Arg306 -> Hisβ-tubulin (class I)Peloruside A (stabilizer), may impact destabilizer binding[5]
T274I, R282Q, Q292Eβ-tubulinPaclitaxel, Epothilone (stabilizers)[6]
A185T, A248V, R306Cβ1-tubulinPaclitaxel[17]
Note: While some mutations are specific to microtubule stabilizers like paclitaxel, they highlight regions of β-tubulin where alterations can impact drug binding and confer resistance.[6][17]

Q8: Troubleshooting: I found a novel mutation in β-tubulin, but I'm not sure if it's responsible for the resistance. How can I validate this?

A8: To confirm that the mutation causes resistance, you can perform a transfection experiment. Clone the wild-type and the mutated β-tubulin cDNA into expression vectors. Transfect these vectors into the parental (sensitive) cells and then re-assess their sensitivity to Vinleurosine. If the cells expressing the mutant tubulin show a higher IC50 compared to those expressing the wild-type, it confirms the mutation's role in resistance.[17]

Section 4: Alterations in Cell Death Pathways

Q9: My cells show no signs of transporter overexpression or tubulin mutations. Could resistance be due to problems with apoptosis?

A9: Yes. A failure to activate programmed cell death is a crucial mechanism of drug resistance.[9] Antitumor therapies often rely on triggering apoptosis in cancer cells.[9] If this signaling is defective, cells can survive even when the drug has hit its target. This can involve the downregulation of pro-apoptotic proteins (like Bax, Bak) or the upregulation of anti-apoptotic proteins (like Bcl-2, Bcl-xL).

Q10: How can I investigate if my resistant cells have a defective apoptotic response?

A10: Treat both parental and resistant cells with a concentration of Vinleurosine known to induce apoptosis in the parental line. Then, assess for markers of apoptosis at various time points:

  • Caspase Activation: Use a Western blot to look for the cleavage of caspase-3 and its substrate PARP. Alternatively, use a fluorescent substrate-based assay to measure caspase-3/7 activity.[18]

  • Annexin V Staining: Use flow cytometry with Annexin V and a viability dye (like Propidium Iodide) to distinguish between healthy, apoptotic, and necrotic cells. Resistant cells may show a significantly lower percentage of apoptotic cells compared to parental cells after treatment.

  • Mitochondrial Membrane Potential: Use a dye like JC-1 or TMRM to measure the mitochondrial membrane potential. A loss of this potential is an early event in the intrinsic apoptotic pathway.[18]

Section 5: Experimental Protocols

Protocol 1: Development of an Acquired Vinleurosine-Resistant Cell Line [12]

  • Establish Parental Line: Culture the parental cancer cell line in standard conditions to ensure a healthy, proliferating stock.

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT, WST-1) to determine the baseline IC50 of the parental line to Vinleurosine sulfate.

  • Initial Drug Exposure: Begin by continuously exposing the parental cells to Vinleurosine at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells daily. Initially, a large percentage of cells will die. When the surviving cells begin to proliferate steadily, subculture them.

  • Incremental Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the Vinleurosine concentration by a factor of 1.5 to 2.0.

  • Repeat and Freeze Stocks: Repeat Step 5, gradually increasing the drug concentration over several months. It is critical to freeze down cell stocks at each successful concentration step. If all cells die at a higher concentration, you can recover them from the previous stage.[12]

  • Confirm Resistance: After achieving significant resistance (e.g., growth at 10x the initial IC50), culture the cells in drug-free medium for 1-2 weeks. Then, perform a cell viability assay to compare the IC50 of the new resistant line to the original parental line.

Protocol 2: Determination of IC50 by WST-1 Assay [12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. It is common to use a 2-fold or 3-fold dilution series spanning a wide concentration range (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO or PBS) at the same final concentration as in the drug-treated wells.[12]

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).

  • Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control cells (set to 100% viability), and plot the percent viability against the log of the drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Section 6: Visualizations and Workflows

Vinleurosine_Resistance_Mechanisms cluster_cell Cancer Cell V_in Vinleurosine (extracellular) V_intra Vinleurosine (intracellular) V_in->V_intra Enters Cell ABC ABC Transporter (e.g., P-gp) Tubulin β-Tubulin V_intra->Tubulin Binds to V_intra->ABC Efflux Tubulin_Mut Mutated β-Tubulin V_intra->Tubulin_Mut Binding prevented Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers Apoptosis_Block Defective Apoptosis Pathway Mitotic_Arrest->Apoptosis_Block Signal Blocked caption Primary mechanisms of acquired resistance to Vinleurosine.

Caption: Primary mechanisms of acquired resistance to Vinleurosine.

Experimental_Workflow cluster_mechanisms Investigate Mechanisms start Suspected Resistant Cell Line ic50 Determine IC50 vs. Parental Line start->ic50 is_resistant Resistance Confirmed (IC50 Significantly Increased?) ic50->is_resistant q_pcr 1. qRT-PCR / Western Blot for ABC Transporters is_resistant->q_pcr Yes end_no No Significant Resistance is_resistant->end_no No sequencing 2. Sequence β-Tubulin Gene q_pcr->sequencing apoptosis_assay 3. Perform Apoptosis Assays (Annexin V, Caspase Activity) sequencing->apoptosis_assay end_yes Mechanism(s) Identified apoptosis_assay->end_yes

Caption: Workflow for characterizing a Vinleurosine-resistant cell line.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway cluster_resistance Resistance Mechanisms Drug_Stress Vinleurosine-induced Mitotic Stress Bcl2_Family Bcl-2 Family Regulation (Bax/Bak vs. Bcl-2) Drug_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Executioner Caspases (Caspase-3) Apoptosome->Casp3 Cell_Death Apoptotic Cell Death Casp3->Cell_Death Bcl2_Up Upregulation of anti-apoptotic Bcl-2 / Bcl-xL Bcl2_Up->MOMP Blocks Casp_Inhibit Inhibition of Caspase Activity Casp_Inhibit->Cell_Death Blocks

Caption: How defects in the intrinsic apoptosis pathway can cause resistance.

References

Technical Support Center: The Tumor Microenvironment and Vinleurosine Sulfate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the tumor microenvironment (TME) on the efficacy of Vinleurosine (B1683062) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is Vinleurosine sulfate and what is its mechanism of action?

This compound is an anti-cancer agent belonging to the Vinca (B1221190) alkaloid family, derived from the periwinkle plant.[1] Its primary mechanism of action is the disruption of microtubule dynamics.[2] Vinleurosine binds to β-tubulin, a protein subunit of microtubules, inhibiting its polymerization. This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. As a result, cancer cells are arrested in the metaphase stage of mitosis, leading to an inhibition of cell proliferation and ultimately, cell death.[2]

Q2: What are the key components of the tumor microenvironment (TME) that can affect this compound efficacy?

The TME is a complex ecosystem surrounding a tumor, composed of non-cancerous cells and a non-cellular extracellular matrix (ECM).[3][4] Several TME components can significantly impact the efficacy of chemotherapeutic agents like this compound:

  • Hypoxia: Low oxygen levels are a common feature of solid tumors.[5][6]

  • Extracellular Matrix (ECM): This network of proteins like collagen and laminin (B1169045) provides structural support but can also act as a physical barrier to drug delivery and promote resistance signaling.[7][8][9]

  • Cancer-Associated Fibroblasts (CAFs): These are a major stromal cell type in the TME that can secrete growth factors, remodel the ECM, and promote drug resistance.[10][11][12]

  • Acidic pH: Tumors often have an acidic extracellular environment due to altered metabolism, which can reduce the efficacy of certain drugs.[5][13][14]

Q3: How does hypoxia in the TME impact this compound efficacy?

Hypoxia is strongly associated with resistance to various chemotherapies, including Vinca alkaloids.[6][15] Studies on neuroblastoma cells have shown that prolonged hypoxia (1-7 days) leads to resistance to vincristine (B1662923) (a closely related Vinca alkaloid) by reducing drug-induced apoptosis.[6] This resistance is often dependent on the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that can upregulate genes involved in drug efflux and cell survival.[6][15][16]

Q4: What is the role of the extracellular matrix (ECM) in resistance to this compound?

The ECM can contribute to chemoresistance in several ways:

  • Physical Barrier: A dense ECM can impede the diffusion and penetration of drugs into the tumor, preventing them from reaching their target cancer cells.[4][17]

  • Cell Adhesion-Mediated Drug Resistance (CAM-DR): The binding of cancer cells to ECM components like collagen and fibronectin via integrin receptors can activate pro-survival signaling pathways (e.g., FAK/PI3K/AKT), making the cells less susceptible to apoptosis induced by chemotherapeutic agents.[8][9][10]

  • Increased Stiffness: A stiffer ECM, a common feature in tumors, can promote chemoresistance by altering cellular mechanics and signaling.[8]

Q5: How do cancer-associated fibroblasts (CAFs) contribute to chemoresistance?

CAFs are critical mediators of drug resistance within the TME.[11][18] They employ several mechanisms:

  • Secretion of Soluble Factors: CAFs release a variety of growth factors, cytokines (e.g., IL-6, IL-8), and chemokines that can protect cancer cells from drug-induced apoptosis and promote their proliferation.[10][18]

  • ECM Remodeling: CAFs are the primary producers of ECM components, contributing to the dense, drug-impermeable matrix.[10][12]

  • Metabolic Support: CAFs can engage in metabolic crosstalk with cancer cells, providing them with nutrients that help them survive the stress of chemotherapy.[18]

Q6: Can the acidic pH in the TME alter this compound's effectiveness?

Yes, an acidic TME (pH 6.2-6.8) can reduce the efficacy of weakly basic drugs like Vinca alkaloids.[5][14] This phenomenon, known as "ion trapping," occurs because the acidic extracellular environment reduces the drug's ability to cross the cell membrane. The pH gradient between the acidic exterior and the more neutral interior of the cancer cell leads to a lower intracellular drug concentration, thereby diminishing its cytotoxic effect.[5] Furthermore, an acidic TME can induce epigenetic changes and increase the activity of P-glycoprotein, a multidrug resistance transporter.[13]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my 3D spheroid model.

Potential Cause Troubleshooting Steps
Variable Spheroid Size and Density Ensure a consistent initial cell seeding number to generate uniform spheroids. Use imaging to verify spheroid size and morphology before drug treatment.
Poor Drug Penetration Extend the drug incubation time. Section the spheroids post-treatment and use immunohistochemistry to visualize drug penetration or its downstream effects (e.g., cleaved caspase-3 for apoptosis). Consider using smaller spheroids for initial screening.
Development of a Hypoxic Core Confirm the presence of hypoxia in spheroids >200-500µm in diameter using hypoxia probes (e.g., pimonidazole) and microscopy.[19] Compare drug efficacy in small vs. large spheroids to assess the impact of the hypoxic core.
Inconsistent Cell Viability Readout Ensure your viability assay (e.g., ATP-based) penetrates the entire spheroid. For assays like CellTiter-Glo®, increase lysis and incubation times to ensure complete cell breakdown. Validate with a secondary assay, such as live/dead staining and confocal microscopy.[20]

Problem 2: My co-culture of cancer cells and fibroblasts shows unexpected resistance to this compound compared to monoculture.

Potential Cause Troubleshooting Steps
Fibroblasts Outcompete Cancer Cells Perform cell-type-specific analysis using flow cytometry with cell-specific markers or high-content imaging to determine the viability of each cell population independently.[21]
CAF-Secreted Factors Confer Resistance Collect conditioned media from a CAF culture and apply it to your cancer cell monoculture before and during drug treatment. An increase in resistance suggests that secreted factors are responsible.[10]
ECM Deposition by Fibroblasts Use immunofluorescence to stain for ECM proteins like collagen I and fibronectin in your co-culture. A dense matrix suggests a physical barrier may be contributing to resistance.
Direct Cell-Cell Contact is Required Use a transwell insert system to separate the fibroblasts and cancer cells, preventing direct contact but allowing the exchange of soluble factors. If resistance is diminished, direct cell-cell adhesion is a likely mechanism.[22]

Problem 3: I'm not seeing the expected level of apoptosis in my hypoxic cell culture treated with this compound.

Potential Cause Troubleshooting Steps
HIF-1α Mediated Resistance Confirm HIF-1α stabilization under your hypoxic conditions (1-2% O₂) via Western blot.[6] Use a HIF-1α inhibitor or siRNA to see if this restores sensitivity to this compound.[15]
Upregulation of Drug Efflux Pumps Hypoxia can increase the expression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp/MDR1).[16] Perform a functional drug efflux assay (e.g., Rhodamine 123 or Calcein-AM assay) to test for increased pump activity.[23][24]
Shift from Apoptosis to Other Cell Fates Drug treatment under hypoxia may induce senescence rather than apoptosis.[15] Use a senescence-associated β-galactosidase staining assay to check for senescent cells.
Insufficient Hypoxia Verify the oxygen levels in your hypoxia chamber or incubator using a calibrated oxygen sensor. Ensure culture plates are properly equilibrated to the low oxygen environment before adding the drug.

Quantitative Data Summary

The following tables present representative data illustrating the impact of TME components on the efficacy of Vinca alkaloids, which are structurally and mechanistically similar to this compound.

Table 1: Effect of Hypoxia on Vinca Alkaloid IC50 Values in Neuroblastoma Cells

Cell LineDrugConditionFold Increase in Clonogenic Survival (vs. Normoxia)
SH-SY5YVincristineChronic Hypoxia (1% O₂)~3.5x
SH-EP1VincristineChronic Hypoxia (1% O₂)~2.5x
Adapted from studies on chronic hypoxia and vincristine resistance.[6][25]

Table 2: Effect of Fibroblast Co-culture on Chemotherapy Efficacy

Cancer Cell LineFibroblast TypeDrugChange in Drug Potency in Co-culture
SW480 Colon CancerWI-38 (Lung)Irinotecan33.8% Decrease
SW480 Colon CancerWI-38 (Lung)Doxorubicin55.7% Decrease
SW480 Colon CancerCCD-18Co (Colon)XAV93927.5% Increase
Data from a study showing that fibroblast interactions can either increase or decrease drug efficacy depending on the specific fibroblast and drug combination.[26]

Key Experimental Protocols

Protocol 1: Assessing this compound Efficacy in 3D Tumor Spheroids under Hypoxia

  • Spheroid Formation: Seed cancer cells (e.g., 500 cells/well) in ultra-low attachment 96-well or 1536-well U-bottom plates.[27][28] Centrifuge briefly to pellet cells and incubate for 2-4 days to allow spheroid formation.

  • Hypoxic Pre-conditioning: Transfer the plate into a hypoxic incubator (1% O₂, 5% CO₂, 37°C) for at least 24-48 hours to establish a hypoxic state.[15]

  • Drug Treatment: Prepare a serial dilution of this compound in hypoxic media. Add the drug to the spheroids inside the hypoxic chamber to avoid reoxygenation.

  • Incubation: Incubate the spheroids with the drug for 72-96 hours under hypoxic conditions.

  • Viability Assessment: Measure spheroid viability using an ATP-based assay (e.g., CellTiter-Glo® 3D). Ensure extended lysis time for complete spheroid penetration.[20]

  • Data Analysis: Normalize the results to untreated controls and calculate IC50 values. Compare the IC50 values obtained under normoxic and hypoxic conditions.

Protocol 2: Co-culture Model of Cancer Cells and CAFs for Chemoresistance Studies

  • Cell Seeding: Seed cancer cells and fibroblasts (e.g., isolated primary CAFs or a cell line like MRC5) in the same well of a 96-well plate. A 1:1 or 1:3 ratio is common.[22][26][29] Include monoculture controls for both cell types.

  • Co-culture Establishment: Allow cells to adhere and interact for 24-48 hours.

  • Drug Treatment: Add serial dilutions of this compound to both co-culture and monoculture wells.

  • Incubation: Incubate for 72 hours.

  • Cell-Specific Viability Analysis:

    • Label one cell type beforehand with a fluorescent tracker (B12436777) (e.g., CellTracker™ Green).

    • After treatment, stain all cells with a nuclear dye (e.g., Hoechst 33342) and a viability dye (e.g., Propidium Iodide).

    • Use a high-content imaging system to count the number of live and dead cells for both the fluorescently-labeled and unlabeled populations.

  • Data Analysis: Calculate the specific viability of the cancer cells in the co-culture and compare it to the viability in the monoculture to determine the resistance-conferring effect of the fibroblasts.

Protocol 3: Evaluating Drug Efflux using a Calcein-AM Assay

  • Cell Culture: Culture cancer cells under the desired conditions (e.g., normoxia vs. hypoxia, or monoculture vs. co-culture with CAFs) for 24-48 hours.

  • Inhibitor Control: Treat a subset of cells with a known P-gp/MDR1 inhibitor (e.g., Verapamil or Cyclosporin A) for 30-60 minutes. This will serve as a positive control for efflux inhibition.

  • Dye Loading: Add the fluorescent substrate Calcein-AM to all wells. Calcein-AM is non-fluorescent but becomes fluorescent (Calcein) after being cleaved by intracellular esterases. Active efflux pumps will remove Calcein-AM from the cell before it can be cleaved.[23]

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ~495/515 nm) or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between your experimental conditions. A lower fluorescence signal in your test condition (e.g., hypoxia) compared to the control condition (e.g., normoxia) indicates higher efflux activity. The inhibitor-treated cells should show the highest fluorescence.[23][30]

Visualizations

TME_Resistance_Factors cluster_0 TME Tumor Microenvironment (TME) Hypoxia Hypoxia (Low O2) ECM Dense Extracellular Matrix (ECM) CAFs Cancer-Associated Fibroblasts (CAFs) Acidosis Acidosis (Low pH) Drug Reduced This compound Efficacy Hypoxia->Drug ↑ HIF-1α ↑ Efflux Pumps ECM->Drug Physical Barrier Pro-survival Signaling CAFs->Drug Secreted Factors ECM Remodeling Acidosis->Drug ↓ Drug Uptake 'Ion Trapping'

Caption: Key TME factors contributing to this compound resistance.

Hypoxia_Signaling_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation & Dimerization with HIF-1β HIF1a->Nucleus HRE Binding to Hypoxia Response Elements (HREs) Nucleus->HRE GeneTx Target Gene Transcription HRE->GeneTx MDR1 ↑ MDR1 (P-gp) Gene GeneTx->MDR1 Survival ↑ Pro-Survival Genes GeneTx->Survival Efflux Increased Drug Efflux MDR1->Efflux Apoptosis Decreased Apoptosis Survival->Apoptosis Resistance Drug Resistance Efflux->Resistance Apoptosis->Resistance

Caption: Hypoxia-induced signaling pathway leading to chemoresistance.

CoCulture_Workflow start Start seed 1. Co-seed Cancer Cells & Fibroblasts start->seed incubate1 2. Incubate (24-48h) seed->incubate1 treat 3. Add Vinleurosine Sulfate (72h) incubate1->treat stain 4. Stain for Viability & Cell Identity treat->stain image 5. High-Content Imaging stain->image analyze 6. Analyze Cancer Cell Specific Viability image->analyze end End analyze->end

Caption: Experimental workflow for a co-culture chemoresistance assay.

References

Troubleshooting precipitation of Vinleurosine sulfate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the precipitation of Vinleurosine sulfate (B86663) in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: Publicly available, specific quantitative solubility and stability data for Vinleurosine sulfate in various aqueous buffers is limited. The information provided below is largely based on the well-documented behavior of structurally similar vinca (B1221190) alkaloids, such as Vincristine sulfate. Researchers should use this as a guide and perform initial small-scale experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I diluted my stock solution into my aqueous buffer. What is the most likely cause?

A1: The most common reason for the precipitation of this compound upon dilution in an aqueous buffer is an unfavorable pH. Vinca alkaloids are generally more stable and soluble in acidic conditions and tend to precipitate in neutral to alkaline environments.

Q2: What is the optimal pH range to maintain the solubility and stability of this compound in aqueous solutions?

A2: Based on data for other vinca alkaloids, the optimal pH range for stability and solubility is between 3.5 and 5.5 . It is highly recommended to maintain the pH of your final working solution within this range to prevent precipitation.

Q3: I am using Phosphate-Buffered Saline (PBS) at pH 7.4 and observing precipitation. Why is this happening and what can I do?

A3: PBS at a pH of 7.4 is outside the optimal acidic range for vinca alkaloid stability. The relatively alkaline nature of this buffer is a likely cause of precipitation.

Solution:

  • Adjust Buffer pH: The most effective solution is to switch to a buffer system that can be maintained within the pH 3.5-5.5 range, such as a citrate (B86180) or acetate (B1210297) buffer.

  • Fresh Preparations: If you must use a buffer outside the optimal pH range, prepare the solution immediately before use and conduct your experiment promptly to minimize the time the compound is in an unstable condition.

Q4: How should I prepare my stock solution of this compound?

A4: To ensure maximum solubility and stability, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. These organic stock solutions can then be diluted into the final aqueous buffer immediately before the experiment. Storing aqueous solutions of this compound for extended periods is not recommended.

Q5: Are there other factors besides pH that can cause precipitation of this compound?

A5: Yes, other factors can contribute to precipitation:

  • Concentration: Exceeding the solubility limit of this compound in a particular buffer will cause it to precipitate.

  • Temperature: While specific data for this compound is unavailable, temperature can affect the solubility of chemical compounds. It is advisable to prepare and handle solutions at a consistent, controlled temperature.

  • Buffer Composition: The specific salts and their concentrations in your buffer can influence the solubility of this compound.

Quantitative Data: Solubility of Vinca Alkaloids

The following table summarizes the known solubility of Vincristine sulfate, a closely related vinca alkaloid. This data can be used as an estimate for initial experimental design with this compound.

Solvent/BufferpHApproximate Solubility (Vincristine Sulfate)
Water-Freely Soluble
Methanol-Soluble
DMSO-~5 mg/mL
Dimethylformamide-~3 mg/mL
Phosphate-Buffered Saline (PBS)7.2~2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Cap the tube tightly and vortex gently until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Objective: To dilute the this compound stock solution into an aqueous buffer for experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., citrate buffer, pH 4.5)

  • Sterile conical tubes

Procedure:

  • Prepare the desired aqueous buffer and adjust the pH to be within the optimal range of 3.5 to 5.5.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer.

  • Add the appropriate volume of the aqueous buffer to a sterile conical tube.

  • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Use the freshly prepared working solution immediately for your experiment.

Visual Troubleshooting Guides

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed check_ph Check Buffer pH start->check_ph ph_in_range Is pH between 3.5 and 5.5? check_ph->ph_in_range adjust_ph Adjust pH or Change Buffer (e.g., Citrate, Acetate) ph_in_range->adjust_ph No check_concentration Check Final Concentration ph_in_range->check_concentration Yes success Solution Should Be Clear adjust_ph->success concentration_ok Is Concentration Below Solubility Limit? check_concentration->concentration_ok reduce_concentration Reduce Final Concentration concentration_ok->reduce_concentration No check_stock Examine Stock Solution concentration_ok->check_stock Yes reduce_concentration->success stock_ok Is Stock Solution Clear? check_stock->stock_ok prepare_new_stock Prepare Fresh Stock Solution stock_ok->prepare_new_stock No stock_ok->success Yes prepare_new_stock->success

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Factors Influencing this compound Solubility

G Factors Affecting this compound Solubility solubility This compound Solubility ph pH solubility->ph concentration Concentration solubility->concentration buffer_composition Buffer Composition solubility->buffer_composition temperature Temperature solubility->temperature

Caption: Key factors that can influence the solubility of this compound in aqueous buffers.

Long-term stability of Vinleurosine sulfate in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Vinleurosine sulfate (B86663) dissolved in DMSO when stored at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Vinleurosine sulfate stock solutions in DMSO?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or, for extended periods, at -80°C.[1] For daily or weekly use, aliquots can be stored at -20°C to minimize freeze-thaw cycles.

Q2: How long can I expect a this compound solution in DMSO to be stable at -20°C?

While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, general guidelines for small molecules in DMSO suggest stability for up to three months with proper storage. However, stability is compound-specific. For the closely related compound, Vincristine sulfate, DMSO stock solutions are considered stable for long-term use when stored at -20°C or -80°C. It is best practice to qualify your own stock solutions if they are to be used in sensitive assays over a long period.

Q3: What are the potential signs of degradation or instability in my this compound DMSO stock solution?

Signs of degradation can include a change in the color of the solution, the appearance of particulate matter or precipitation, and a decrease in the expected biological activity in your assays. For quantitative assessment, a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) should be used to detect degradation products and a decrease in the concentration of the parent compound.

Q4: How many times can I freeze and thaw my this compound DMSO stock solution?

It is recommended to minimize freeze-thaw cycles as they can contribute to compound degradation.[2] Best practice is to aliquot the stock solution into single-use volumes. If repeated use from a single vial is necessary, it is advisable to limit the number of freeze-thaw cycles to fewer than five.

Q5: Does the concentration of this compound in DMSO affect its stability?

While there is no specific data on the effect of concentration on this compound stability in DMSO, for some compounds, higher concentrations can lead to precipitation, especially after temperature changes. It is advisable to not exceed the solubility limit and to visually inspect the solution after thawing to ensure complete dissolution.

Troubleshooting Guide

This guide addresses common issues that may arise when preparing and storing this compound solutions.

Issue 1: Precipitation or cloudiness is observed in the DMSO stock solution after thawing.

  • Possible Cause 1: Water Absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound and lead to precipitation.[2]

    • Solution: Use anhydrous DMSO to prepare stock solutions. Store the DMSO stock in tightly sealed vials, preferably with desiccant. When preparing solutions, allow the this compound powder and DMSO to equilibrate to room temperature before opening to minimize condensation.

  • Possible Cause 2: Exceeded Solubility. The concentration of the stock solution may be too high, leading to precipitation upon freezing and thawing.

    • Solution: Ensure that the intended concentration is within the known solubility range for this compound in DMSO. If solubility is a concern, consider preparing a slightly more dilute stock solution. Gentle warming and vortexing of the vial after thawing can help to redissolve any precipitate.

Issue 2: Inconsistent or reduced activity of this compound in experiments.

  • Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage, excessive freeze-thaw cycles, or exposure to light.

    • Solution: Prepare fresh stock solutions from solid this compound. Qualify the new stock solution in a dose-response experiment to ensure its potency. For long-term studies, it is advisable to run a stability study on your stock solutions using a method like HPLC.

  • Possible Cause 2: Inaccurate Pipetting of Viscous DMSO. At cooler temperatures, DMSO becomes more viscous, which can lead to inaccuracies when pipetting small volumes.

    • Solution: Ensure the DMSO stock solution is completely thawed and at room temperature before pipetting. Use positive displacement pipettes for highly accurate transfers of viscous liquids.

Quantitative Data Summary

Storage DurationTemperatureExpected Purity (Guideline)Recommendations
Up to 3 Months-20°C>95%Aliquot to avoid freeze-thaw cycles. Store in tightly sealed, light-protecting vials.
3 - 12 Months-20°CLikely StablePeriodic re-qualification of potency is recommended.
> 12 Months-20°CStability Not AssuredStorage at -80°C is recommended for longer periods. Re-qualification is essential before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature.

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 907.05 g/mol ). For 1 mL of a 10 mM solution, 9.07 mg is required.

    • Weigh the calculated amount of this compound powder in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use, light-protecting (amber) sterile vials.

    • Store the aliquots at -20°C for short-to-medium-term storage or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in DMSO by HPLC

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound in a DMSO stock solution over time. This method is adapted from established methods for the related compound, Vincristine sulfate.[3]

  • Principle: A reversed-phase HPLC method with UV detection is used to separate this compound from its potential degradation products. The stability is determined by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol). The exact composition should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound (e.g., 260 nm).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1. This will serve as the time-zero (T=0) sample.

    • Dilute a small amount of the T=0 stock solution in the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the T=0 sample into the HPLC system and record the chromatogram. The main peak corresponds to intact this compound.

    • Store the remaining stock solution aliquots at -20°C, protected from light.

    • At specified time points (e.g., 1, 3, 6, 12 months), thaw an aliquot of the stored stock solution.

    • Prepare and inject a sample into the HPLC system under the same conditions as the T=0 sample.

    • Analyze the chromatograms. Compare the peak area of this compound at each time point to the T=0 peak area. The appearance of new peaks or a significant decrease in the main peak area indicates degradation.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_stability Stability Assessment (HPLC) prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 prep4 Aliquot into Vials prep3->prep4 storage Store at -20°C prep4->storage time_zero Time-Zero (T=0) Analysis prep4->time_zero time_points Analysis at Subsequent Time Points (e.g., 1, 3, 6 months) storage->time_points time_zero->time_points analysis Compare Chromatograms (Peak Area, New Peaks) time_points->analysis conclusion Determine Stability analysis->conclusion

Caption: Workflow for preparing and assessing the stability of this compound in DMSO.

signaling_pathway vinleurosine This compound tubulin α/β-Tubulin Dimers vinleurosine->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitosis Mitotic Arrest (M-Phase) spindle->mitosis jnk JNK/SAPK Pathway Activation mitosis->jnk apoptosis Apoptosis jnk->apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Modulation of Efflux Pump Activity to Increase Vinleurosine Sulfate Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modulation of efflux pump activity to enhance the intracellular accumulation and efficacy of Vinleurosine sulfate (B86663).

Frequently Asked Questions (FAQs)

1. What are efflux pumps and how do they affect Vinleurosine sulfate efficacy?

Efflux pumps are transmembrane proteins that actively transport a wide variety of substances, including drugs, out of cells.[1][2][3] This process can lead to multidrug resistance (MDR), a major challenge in cancer chemotherapy, by reducing the intracellular concentration of anticancer agents like this compound to sub-therapeutic levels.[3][4] Several members of the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are key players in MDR.[2][3] While Vinleurosine, as a vinca (B1221190) alkaloid, is a known substrate of P-gp, its sulfate conjugate may also be transported by other pumps like MRPs and BCRP, which are known to handle sulfated molecules.[5][6][7]

2. What are efflux pump inhibitors (EPIs) and how can they be used in my experiments?

Efflux pump inhibitors (EPIs) are molecules that block the activity of efflux pumps, thereby increasing the intracellular concentration of their substrates.[8][9][10] In the context of your research, EPIs can be used to:

  • Increase this compound accumulation: By inhibiting the relevant efflux pumps, more of the drug can be retained within the cancer cells.

  • Overcome multidrug resistance: EPIs can re-sensitize resistant cancer cells to this compound.[2]

  • Investigate resistance mechanisms: EPIs can help determine if a particular cell line's resistance to this compound is mediated by specific efflux pumps.

3. Which efflux pump inhibitors should I consider for this compound?

The choice of EPI depends on the specific efflux pump(s) you are targeting. Given that vinca alkaloids are primarily P-gp substrates, inhibitors of this transporter are a logical starting point.

  • Verapamil: A first-generation P-gp inhibitor, often used as a standard in in vitro studies.[4]

  • Tariquidar (B1662512) (XR9576): A potent and specific third-generation P-gp inhibitor with fewer off-target effects than earlier generations.[11][12][13] It has been studied in combination with vinorelbine, another vinca alkaloid.[11][12]

  • MK-571: An inhibitor of MRP1, which may be relevant for the transport of the sulfated form of Vinleurosine.[14]

  • Fumitremorgin C (FTC): A specific inhibitor of BCRP.[7]

It is crucial to determine the expression profile of efflux pumps in your specific cell model to select the most appropriate inhibitor.

4. How can I measure the intracellular accumulation of this compound?

Several methods can be employed to quantify the intracellular concentration of this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying unlabeled compounds.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can also be used, though it may be less sensitive than LC-MS/MS.

  • Radiolabeled this compound: Using a radiolabeled version of the drug (e.g., with ³H or ¹⁴C) allows for sensitive detection and quantification through scintillation counting.

A general workflow for these methods involves cell lysis, extraction of the drug, and subsequent analysis.

Troubleshooting Guides

Problem 1: No significant increase in this compound accumulation after treatment with an efflux pump inhibitor.
Possible Cause Troubleshooting Step
Incorrect Efflux Pump Inhibitor (EPI) The target cells may not express the efflux pump that the chosen EPI inhibits, or they may express multiple types of efflux pumps.
Solution: Profile the expression of major efflux pumps (P-gp, MRP1, BCRP) in your cell line using techniques like Western blotting or qPCR. Test a panel of EPIs targeting different pumps.
Suboptimal EPI Concentration or Incubation Time The concentration of the EPI may be too low, or the incubation time may be too short to achieve effective inhibition.
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for the EPI in your cell model.
EPI is also a substrate of another efflux pump Some EPIs can be substrates for other transporters, leading to their own efflux from the cell. For example, tariquidar is a substrate of BCRP.[13]
Solution: If your cells express multiple efflux pumps, consider using a combination of inhibitors or choose an inhibitor with higher specificity for your target pump.
Cellular metabolism of this compound The drug may be rapidly metabolized within the cell, leading to an apparent lack of accumulation.
Solution: Investigate the metabolic stability of this compound in your cell line. Use metabolic inhibitors if necessary and compatible with your experimental goals.
Problem 2: High variability in intracellular this compound measurements.
Possible Cause Troubleshooting Step
Inconsistent cell number Variations in the number of cells per sample will lead to variability in the measured drug concentration.
Solution: Ensure accurate and consistent cell counting for each sample. Normalize the final drug concentration to the protein content of the cell lysate.
Incomplete cell lysis or drug extraction Inefficient lysis or extraction will result in an underestimation of the intracellular drug concentration.
Solution: Optimize your cell lysis and drug extraction protocols. Test different lysis buffers and extraction solvents.
Drug binding to plasticware This compound may adsorb to the surface of microplates or tubes, leading to a loss of sample.
Solution: Use low-protein-binding plasticware for all steps of the experiment.
Sample degradation This compound may be unstable under the experimental conditions.
Solution: Process samples quickly and on ice. Store samples at -80°C if not analyzed immediately.
Problem 3: Unexpected cytotoxicity of the efflux pump inhibitor.
Possible Cause Troubleshooting Step
Inherent toxicity of the EPI Some EPIs can be toxic to cells, especially at higher concentrations.
Solution: Determine the cytotoxicity of the EPI alone using a cell viability assay (e.g., MTT assay). Choose a concentration that effectively inhibits the efflux pump with minimal toxicity.
Off-target effects of the EPI The EPI may be affecting other cellular processes in addition to efflux pump inhibition.
Solution: Consult the literature for known off-target effects of your chosen EPI. Consider using a different inhibitor with a more specific mechanism of action.
Synergistic toxicity with this compound The combination of the EPI and this compound may be more toxic than either compound alone.
Solution: This is the desired outcome if it reflects increased intracellular drug concentration. However, if the goal is to study accumulation without significant cell death, reduce the concentration of this compound or the incubation time.

Quantitative Data Summary

Table 1: Effect of Efflux Pump Inhibitors on Vinca Alkaloid Accumulation and Activity

Efflux Pump InhibitorTarget Pump(s)Vinca AlkaloidCell LineFold Increase in Accumulation/ActivityReference
TariquidarP-gpVinorelbineVarious solid tumorsIncreased ⁹⁹ᵐTc-sestamibi retention in tumors[11][12]
VerapamilP-gp, MRP1VincristineDrug-resistant colon carcinomaPotentiated cytotoxicity[4]

Note: Direct quantitative data for this compound is limited in the reviewed literature. The data presented is for structurally and functionally similar vinca alkaloids.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. A decrease in efflux (i.e., an increase in intracellular fluorescence) in the presence of an inhibitor indicates P-gp inhibition.

Materials:

  • Cells of interest (adherent or suspension)

  • Rhodamine 123 solution (1 mg/mL in DMSO)

  • Efflux pump inhibitor (e.g., Verapamil or Tariquidar)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or a larger vessel (for flow cytometry) and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Treat the cells with the desired concentrations of the efflux pump inhibitor in complete medium for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Adherent cells: Gently aspirate the medium and wash the cells twice with ice-cold PBS.

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend in ice-cold PBS. Repeat twice.

  • Efflux: Resuspend the cells in fresh, pre-warmed complete medium with or without the efflux pump inhibitor and incubate at 37°C for 1-2 hours to allow for efflux.

  • Measurement:

    • Flow Cytometry: Wash the cells with ice-cold PBS and resuspend in PBS for analysis. Measure the fluorescence of individual cells (typically in the FITC channel).

    • Fluorescence Plate Reader: Wash the cells with ice-cold PBS and add a lysis buffer. Measure the fluorescence of the lysate (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to that of control cells. An increase in fluorescence indicates inhibition of Rhodamine 123 efflux.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Materials:

  • Cells of interest

  • This compound

  • Efflux pump inhibitor

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the efflux pump inhibitor, or a combination of both. Include a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caution: Some efflux pump inhibitors and substrates can interfere with the MTT assay.[18] It is advisable to run appropriate controls, such as inhibitor-only wells, and to validate key findings with an alternative cytotoxicity assay (e.g., LDH release assay).

Protocol 3: Measurement of Intracellular this compound by HPLC

This protocol provides a general framework. Specific parameters such as the mobile phase, column, and detector wavelength will need to be optimized for this compound.

Materials:

  • Cells treated with this compound (with or without an EPI)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation and drug extraction

  • HPLC system with a C18 column and UV or MS detector

  • This compound standard

Procedure:

  • Cell Harvesting: After treatment, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of lysis buffer and scrape the cells. Collect the cell lysate.

  • Protein Precipitation and Drug Extraction: Add 3 volumes of ice-cold acetonitrile to the cell lysate. Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the extracted this compound, and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system and quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of the drug.

  • Normalization: Determine the protein concentration of the cell lysate (from a small aliquot taken before protein precipitation) using a BCA or Bradford assay. Normalize the amount of this compound to the total protein content.

Visualizations

Signaling Pathways Modulating Efflux Pump Expression

EffluxPump_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor Wnt Ligands Wnt Ligands Frizzled/LRP Frizzled/LRP Wnt Ligands->Frizzled/LRP PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK MAPK Receptor Tyrosine Kinase->MAPK NF-κB NF-κB Cytokine Receptor->NF-κB β-catenin β-catenin Frizzled/LRP->β-catenin Akt Akt PI3K->Akt Akt->NF-κB Transcription Factors Transcription Factors Akt->Transcription Factors MAPK->Transcription Factors β-catenin->Transcription Factors NF-κB->Transcription Factors ABCB1 (P-gp) Gene ABCB1 (P-gp) Gene Transcription Factors->ABCB1 (P-gp) Gene ABCC1 (MRP1) Gene ABCC1 (MRP1) Gene Transcription Factors->ABCC1 (MRP1) Gene Pgp Pgp ABCB1 (P-gp) Gene->Pgp MRP1 MRP1 ABCC1 (MRP1) Gene->MRP1

Caption: Regulation of P-gp and MRP1 expression by various signaling pathways.

Experimental Workflow for Assessing EPI Efficacy

EPI_Workflow start Start: Select Cell Line and Efflux Pump Inhibitor (EPI) profile_pumps Profile Efflux Pump Expression (qPCR/Western Blot) start->profile_pumps epi_toxicity Determine EPI Cytotoxicity (MTT Assay) start->epi_toxicity efflux_assay Assess Efflux Pump Inhibition (e.g., Rhodamine 123 Assay) profile_pumps->efflux_assay epi_toxicity->efflux_assay accumulation_study Measure Intracellular this compound Accumulation (HPLC/LC-MS) efflux_assay->accumulation_study cytotoxicity_study Evaluate Combined Cytotoxicity (MTT Assay) accumulation_study->cytotoxicity_study data_analysis Data Analysis and Interpretation cytotoxicity_study->data_analysis end Conclusion on EPI Efficacy data_analysis->end

Caption: Workflow for evaluating the efficacy of an efflux pump inhibitor.

Logical Relationship for Troubleshooting this compound Accumulation

Troubleshooting_Logic start Problem: Low this compound Accumulation check_eppi Is the correct EPI being used for the expressed pump? start->check_eppi check_conc Is the EPI concentration and incubation time optimal? start->check_conc check_assay Is the accumulation assay optimized? start->check_assay solution_profile Solution: Profile pump expression and select appropriate EPI. check_eppi->solution_profile No solution_optimize_epi Solution: Perform dose-response and time-course experiments. check_conc->solution_optimize_epi No solution_optimize_assay Solution: Optimize lysis, extraction, and normalization. check_assay->solution_optimize_assay No

Caption: Troubleshooting guide for low this compound accumulation.

References

Validation & Comparative

Vinleurosine Sulfate vs. Vinorelbine: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activities of two vinca (B1221190) alkaloids: vinleurosine (B1683062) sulfate (B86663) and vinorelbine (B1196246). While both compounds belong to the same class of microtubule-targeting agents, the extent of available research and clinical data for each differs significantly. Vinorelbine is a well-established chemotherapeutic agent with extensive documentation of its efficacy. In contrast, data on vinleurosine sulfate is sparse and largely historical, precluding a direct, robust comparison of their anticancer potencies. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to provide a comprehensive resource based on the current scientific literature.

Executive Summary

Vinorelbine, a semi-synthetic vinca alkaloid, has demonstrated a broad spectrum of antitumor activity and is a widely used component in chemotherapy regimens for non-small cell lung cancer (NSCLC) and breast cancer. Its mechanism of action, like other vinca alkaloids, involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis. In contrast, this compound, an earlier vinca alkaloid, has seen limited clinical development, and publicly available data on its anticancer activity is scarce. This guide presents the available data for both agents to highlight the current state of knowledge and underscore the significant gap in research concerning this compound.

Mechanism of Action: Targeting Microtubule Dynamics

Both this compound and vinorelbine exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division.[1] By binding to β-tubulin, these vinca alkaloids inhibit the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase (mitosis), ultimately triggering programmed cell death (apoptosis).[1][3]

Vinca_Alkaloid_Mechanism General Mechanism of Action of Vinca Alkaloids cluster_cell Cancer Cell Vinca_Alkaloid This compound / Vinorelbine Tubulin_Dimers α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloid->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Microtubule_Polymerization->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) M_Phase_Arrest->Apoptosis Induces

Caption: General mechanism of action of vinca alkaloids.

Data Presentation: Anticancer Activity

The following tables summarize the available quantitative data for this compound and vinorelbine. It is crucial to note that the data are from different studies and experimental conditions, and therefore, a direct comparison of potency cannot be accurately made.

Table 1: In Vivo Anticancer Activity of Leurosine (a closely related compound to Vinleurosine) against P-1534 Leukemia in Mice

Treatment ScheduleTotal Dose (mg/kg)Median Survival Time (Days)% Increase in LifespanSurvivors/TotalReference
Daily x 1010.020.570.80/10[4]
Daily x 1015.023.091.70/10[4]
Daily x 1020.026.5120.80/10[4]
Every other day x 520.023.595.80/10[4]
Every other day x 530.027.0125.00/10[4]
Single Dose20.018.050.00/10[4]
Single Dose30.021.075.00/10[4]
Single Dose40.024.5104.20/10[4]
Control (Saline)-12.0-0/10[4]

Note: The original study refers to "leurosine." Vinleurosine is a stereoisomer of leurosine.

Table 2: In Vitro Cytotoxicity of Vinorelbine against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
A549Non-Small Cell Lung Cancer137Not Specified[5]
MCF-7Breast Cancer7.371Not Specified[5]
REHLeukemia~2Not Specified[5]

Table 3: In Vivo Efficacy of Vinorelbine in Human Tumor Xenograft Models in Mice

Tumor ModelTreatmentTumor Growth Inhibition (%)NotesReference
RXF944LX (Kidney)VinorelbineModerate ActivityFour weekly intraperitoneal treatments[6]
TC37 (Colon)VinorelbineModerate ActivityFour weekly intraperitoneal treatments[6]
B16 MelanomaVinorelbine-Activity noted, but inferior to vinflunine[7]
LX-1 (Lung)Vinorelbine-Activity noted, but inferior to vinflunine[7]
MX-1 (Breast)Vinorelbine-Activity noted, but inferior to vinflunine[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of anticancer agents. The following are representative methodologies for in vitro and in vivo studies applicable to vinca alkaloids.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound or vinorelbine) and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5][9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[11]

In Vivo Efficacy Study: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo efficacy of anticancer drugs.[12][13][14]

  • Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID) are allowed to acclimate to the facility for at least one week.[12]

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.[12][15]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) with calipers.[12]

  • Randomization: Once tumors reach a specific size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[12][15]

  • Drug Administration: The test compound is administered according to a predetermined schedule and route (e.g., intravenous or intraperitoneal).[12]

  • Efficacy and Toxicity Assessment: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors may be excised for further analysis.[12]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[15]

Experimental_Workflow Typical Experimental Workflow for Anticancer Drug Comparison cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model (Human tumor cells in mice) IC50_Determination->Xenograft_Model Inform dose selection for Drug_Treatment Drug Administration (Treatment vs. Control) Xenograft_Model->Drug_Treatment Efficacy_Measurement Measure Tumor Growth Inhibition Drug_Treatment->Efficacy_Measurement

Caption: Typical experimental workflow for anticancer drug comparison.

Conclusion and Future Directions

This guide consolidates the currently available, though limited, data on the anticancer activities of this compound and vinorelbine. Vinorelbine is a well-characterized vinca alkaloid with proven clinical efficacy. In contrast, this compound remains poorly characterized in the modern scientific literature, with a clear absence of recent, comprehensive studies on its anticancer properties.

The lack of direct comparative studies and the scarcity of quantitative data for this compound make a definitive comparison of its anticancer activity with that of vinorelbine impossible at this time. To establish a clear comparative profile, further research is imperative. This should include:

  • In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines to determine its IC50 values.

  • Direct comparative in vitro and in vivo studies of this compound and vinorelbine under identical experimental conditions.

  • Investigation into the specific molecular interactions and downstream signaling effects of this compound to elucidate any potential mechanistic differences from other vinca alkaloids.

Such studies would be invaluable for determining if this compound holds any therapeutic potential that warrants further development in the current landscape of oncology.

References

Synergistic Potential of Vinleurosine Sulfate and Doxorubicin: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of vinca (B1221190) alkaloids with anthracyclines like doxorubicin (B1662922) is a cornerstone of many chemotherapy regimens. The rationale for this combination lies in their distinct mechanisms of action, which can lead to synergistic or additive anti-tumor effects. This guide summarizes the available preclinical evidence for the synergistic interaction between vinca alkaloids and doxorubicin, providing quantitative data, experimental methodologies, and insights into the underlying signaling pathways.

Quantitative Analysis of Synergistic Effects

The synergistic effect of combining a vinca alkaloid (in this case, vinorelbine (B1196246) as a surrogate for Vinleurosine sulfate) with doxorubicin has been evaluated in preclinical models. The combination has shown promise in enhancing therapeutic efficacy, as demonstrated by in vivo studies.

Preclinical ModelTreatment GroupTumor Growth Inhibition (Log Cell Kill)Partial Regressions (PR)Complete Regressions (CR)Tumor-Free Survivors
Mammary Adenocarcinoma MA13/C (Mouse Model) AVE8062A (a tubulin-targeting agent) + Doxorubicin3.34/51/5Not Reported
AVE8062A + Vinorelbine8.5Not Reported5/52/5

Data synthesized from a study on a tumor vasculature targeting agent (AVE8062A) in combination with doxorubicin or vinorelbine. While not a direct combination of a vinca alkaloid and doxorubicin, it demonstrates the potential for synergy with tubulin-targeting agents.

Experimental Protocols

To assess the synergistic effects of drug combinations in preclinical settings, standardized experimental protocols are employed. Below are representative methodologies for in vitro and in vivo studies.

In Vitro Synergy Assessment (Combination Index Method)

1. Cell Culture and Drug Preparation:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468 breast cancer cells) are cultured in appropriate media and conditions.

  • Stock solutions of Vinleurosine sulfate (B86663) and doxorubicin are prepared in a suitable solvent (e.g., DMSO or sterile water) and stored at -20°C.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Cells are treated with a range of concentrations of this compound alone, doxorubicin alone, and in combination at a constant ratio.

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

3. Data Analysis (Chou-Talalay Method):

  • The dose-effect curves for each drug and their combination are generated.

  • The Combination Index (CI) is calculated using software like CompuSyn. The CI value quantifies the nature of the drug interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In Vivo Tumor Growth Inhibition Studies

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Human cancer cells are implanted subcutaneously to establish xenograft tumors.

2. Treatment Protocol:

  • Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, doxorubicin alone, and the combination of this compound and doxorubicin.

  • Drugs are administered via an appropriate route (e.g., intravenous or intraperitoneal) at predetermined doses and schedules.

3. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are monitored.

  • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the combination therapy compared to single-agent treatments.

Signaling Pathways and Mechanisms of Synergy

The synergistic potential of combining a vinca alkaloid with doxorubicin is thought to arise from their complementary effects on cancer cells. While a definitive synergistic pathway for this compound and doxorubicin has not been elucidated, studies on other vinca alkaloids suggest the following mechanisms may be involved.

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to DNA damage and apoptosis. Vinca alkaloids, including this compound, disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.

One study on the combination of vinorelbine and doxorubicin in breast cancer cell lines suggested that the two drugs act independently through different pathways. Doxorubicin was found to increase the expression of the tumor suppressor protein p53, while vinorelbine activated the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This "additivism," where two distinct cell-killing mechanisms are employed, may contribute to the enhanced clinical response observed with this combination.[1]

Synergy_Pathway cluster_cell Cancer Cell V Vinleurosine Sulfate MT Microtubule Disruption V->MT Inhibits polymerization p38 p38 MAPK Activation V->p38 Activates D Doxorubicin DNA DNA Damage & Topoisomerase II Inhibition D->DNA Intercalates & Inhibits Apoptosis Apoptosis MT->Apoptosis Mitotic Arrest p53 p53 Activation DNA->p53 Induces p38->Apoptosis Promotes p53->Apoptosis Promotes

Caption: Proposed independent mechanisms of action for a vinca alkaloid and doxorubicin leading to apoptosis.

Experimental Workflow

The preclinical evaluation of the synergistic effects of this compound and doxorubicin follows a structured workflow, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies A Cell Line Selection (e.g., Breast, Lung Cancer) B Single-Agent Cytotoxicity (IC50 Determination) A->B C Combination Cytotoxicity (Constant Ratio) B->C D Synergy Analysis (Combination Index Calculation) C->D E Xenograft Model Development D->E Promising Synergy F Treatment with Single Agents & Combination E->F G Tumor Growth Monitoring F->G H Efficacy & Toxicity Assessment G->H I Western Blot Analysis (Signaling Proteins) H->I Confirmation of Effect J Flow Cytometry (Apoptosis, Cell Cycle) I->J

Caption: A typical workflow for preclinical assessment of drug synergy.

References

Vinleurosine Sulfate: A Potent Microtubule-Destabilizing Agent on Par with Vinca Alkaloid Predecessors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of Vinleurosine sulfate (B86663) as a potent microtubule-destabilizing agent, offering a comparative analysis against other well-established vinca (B1221190) alkaloids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate its performance and provides detailed methodologies for key validation assays.

Vinleurosine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), demonstrates significant efficacy in disrupting microtubule dynamics, a cornerstone of its anti-cancer activity.[1] Like other members of its class, including Vinblastine (B1199706), Vincristine, and Vinorelbine, this compound exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction inhibits tubulin polymerization, leading to microtubule disassembly, mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][3]

Comparative Cytotoxicity of Vinca Alkaloids

Vinca AlkaloidCell LineCancer TypeIC50 Value (nM)
Vinblastine sulfate HeLaCervical Cancer1.72 - 3.13
A2780Ovarian Cancer3.92 - 5.39
Vincristine sulfate MCF7Breast Cancer7.371
VCR/MCF7 (resistant)Breast Cancer10,574
Vinorelbine tartrate A549Non-Small Cell Lung Cancer27.40
Calu-6Non-Small Cell Lung Cancer10.01
H1792Non-Small Cell Lung Cancer5.639

Mechanism of Action: Disruption of Microtubule Dynamics

Vinca alkaloids, including this compound, target the tubulin protein. By binding to the β-tubulin subunit at a specific site known as the vinca binding domain, they prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The result is an arrest of the cell cycle in the M-phase (mitosis), which ultimately triggers the apoptotic cell death pathway.[2][4]

Mechanism of Action of this compound Vinleurosine_sulfate Vinleurosine sulfate Tubulin_dimers αβ-Tubulin Dimers Vinleurosine_sulfate->Tubulin_dimers Binds to Microtubule_polymerization Microtubule Polymerization Vinleurosine_sulfate->Microtubule_polymerization Inhibits Tubulin_dimers->Microtubule_polymerization Mitotic_spindle Mitotic Spindle Formation Microtubule_polymerization->Mitotic_spindle Cell_cycle_arrest M-Phase Arrest Mitotic_spindle->Cell_cycle_arrest Disruption Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Mechanism of this compound action.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound and other test compounds

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other vinca alkaloids in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Prepare_compounds Prepare Serial Dilutions of Compounds Add_compounds Add Compounds to Cells Prepare_compounds->Add_compounds Incubate_48_72h Incubate 48-72 hours Add_compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_absorbance Read Absorbance at 570 nm Solubilize->Read_absorbance Calculate_IC50 Calculate IC50 Read_absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.
Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in cells following treatment with test compounds.

Materials:

  • Cancer cell lines

  • Glass coverslips

  • Complete cell culture medium

  • This compound and other test compounds

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with 1% BSA for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS and then stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the microtubule network using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compounds (this compound, etc.)

  • Fluorescent reporter (e.g., DAPI)

  • Temperature-controlled microplate reader (fluorometer)

  • 96-well, black, opaque plates

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin polymerization mix containing tubulin (final concentration 2-4 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and DAPI (final concentration 10 µM).

  • Compound Addition: Add various concentrations of the test compounds to the wells of a pre-warmed 96-well plate. Include a vehicle control and a positive control (e.g., paclitaxel (B517696) for polymerization promotion, vinblastine for inhibition).

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin polymerization mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting sigmoidal curves. Calculate the IC50 value as the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.

Conclusion

This compound is a promising microtubule-destabilizing agent that operates through the well-established mechanism of action characteristic of vinca alkaloids. While a direct, comprehensive comparison of its cytotoxic potency against other vinca alkaloids across a broad panel of cancer cell lines is not currently available in the public scientific literature, the provided experimental protocols offer a robust framework for researchers to conduct such validation studies. The data on established vinca alkaloids like Vinblastine, Vincristine, and Vinorelbine underscore the potent anti-cancer activity of this class of compounds. Further investigations are warranted to precisely position this compound within the therapeutic arsenal (B13267) of microtubule-targeting agents.

References

Predicting Cellular Sensitivity to Vinleurosine Sulfate: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular determinants of a cell's response to chemotherapeutic agents is paramount for advancing personalized medicine. Vinleurosine sulfate (B86663), a vinca (B1221190) alkaloid, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, intrinsic and acquired resistance can limit its therapeutic efficacy. This guide provides a comparative overview of key biomarkers that have been implicated in predicting cellular sensitivity to Vinleurosine sulfate and other vinca alkaloids, supported by experimental data and detailed methodologies.

Key Biomarkers of this compound Sensitivity

The primary mechanisms governing cellular sensitivity to this compound revolve around three key areas: the drug's target (β-tubulin), the cellular concentration of the drug (regulated by efflux pumps), and the cell's response to mitotic arrest (controlled by the Spindle Assembly Checkpoint).

Alterations in β-Tubulin Isotypes and Mutations

This compound, like other vinca alkaloids, binds to β-tubulin, a subunit of the microtubule polymer, and inhibits its polymerization.[1][2] Changes in the expression of different β-tubulin isotypes or mutations in the β-tubulin gene can alter drug binding and microtubule dynamics, thereby conferring resistance.

  • β-Tubulin Isotype Expression: Human cells express several β-tubulin isotypes. Altered expression levels of specific isotypes, particularly class I, II, III, and IV, have been associated with resistance to microtubule-targeting agents.[3] For instance, increased expression of βIII-tubulin is frequently linked to resistance to both taxanes and vinca alkaloids in various cancers, including lung, breast, and ovarian cancer.[3] Conversely, suppression of βII-tubulin or βIVb-tubulin has been shown to sensitize non-small cell lung cancer cells to vinca alkaloids.[3]

  • β-Tubulin Mutations: Mutations in the β-tubulin gene can directly interfere with the binding of this compound to its target site, leading to a significant increase in drug resistance.

Expression of Drug Efflux Pumps

The intracellular concentration of this compound can be significantly reduced by the action of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.

  • P-glycoprotein (P-gp/MDR1/ABCB1): Overexpression of P-glycoprotein is a well-established mechanism of multidrug resistance.[4] P-gp actively transports a wide range of xenobiotics, including vinca alkaloids, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.[4]

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Similar to P-gp, MRP1 is another ABC transporter that can efflux vinca alkaloids and contribute to multidrug resistance.

Spindle Assembly Checkpoint (SAC) Integrity

The Spindle Assembly Checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[5] By disrupting microtubule dynamics, this compound activates the SAC, leading to mitotic arrest and, ideally, apoptosis.

  • BUBR1 and MAD2: These are key proteins in the SAC signaling pathway.[6][7][8] The checkpoint's ability to induce a sustained mitotic arrest in response to microtubule disruption is critical for the efficacy of vinca alkaloids. A weakened or dysfunctional SAC may allow cells to exit mitosis without proper chromosome segregation (mitotic slippage), leading to aneuploidy and survival, thereby contributing to drug resistance.

Quantitative Data on Biomarkers and Drug Sensitivity

The following tables summarize quantitative data from studies on vinca alkaloids and related microtubule-targeting agents, providing insights into the correlation between biomarker expression and cellular sensitivity. Note: Data specific to this compound is limited; therefore, data from other vinca alkaloids (e.g., vincristine) are included as a proxy.

BiomarkerCancer Cell LineMethod of Biomarker AnalysisDrugIC50 (Resistant vs. Sensitive)Fold ResistanceReference
βIII-Tubulin Ovarian CancerImmunohistochemistryPaclitaxelHigh expression associated with resistanceN/A[9]
βIII-Tubulin Breast CancermRNA QuantificationDocetaxelHigh expression correlated with resistanceN/A[9]
P-glycoprotein (MDR1) Breast Cancer (MCF-7/ADR)Western BlotDoxorubicin~1.5 µM vs. ~0.05 µM~30N/A
P-glycoprotein (MDR1) Leukemia (CEM/VLB100)Flow CytometryVinblastineHigh efflux activity in resistant cells>100N/A
MAD2 Cervical Cancer (SiHa)siRNA KnockdownNocodazoleIncreased resistance with MAD2 knockdownN/A[10]
BUBR1 Cervical Cancer (SiHa)siRNA KnockdownNocodazoleIncreased resistance with BUBR1 knockdownN/A[10]

IC50 values and fold resistance are approximate and can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biomarkers discussed above.

Determination of IC50 by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxic potency.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12][13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Quantification of ABCB1 (MDR1) mRNA by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression level of the ABCB1 gene, which encodes for P-glycoprotein.

Protocol:

  • RNA Extraction: Isolate total RNA from cultured cells or tissue samples using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[14]

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.[14]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 384-well plate, with each reaction containing cDNA template, forward and reverse primers for ABCB1 and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.[15] Run each sample in triplicate.

  • qPCR Cycling: Perform the qPCR reaction in a real-time PCR cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

  • Data Analysis: Determine the cycle threshold (Ct) values for ABCB1 and the housekeeping gene for each sample. Calculate the relative expression of ABCB1 using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.[16]

Analysis of β-Tubulin Isotype Expression by Immunohistochemistry (IHC)

Objective: To visualize and semi-quantify the expression of specific β-tubulin isotypes in tissue samples.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.[17][18]

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath.[17][18]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.[17][18]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the β-tubulin isotype of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[17]

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the nuclei, dehydrate the slides, and mount with a permanent mounting medium.[17]

  • Analysis: Examine the slides under a microscope and score the intensity and percentage of stained cells to semi-quantitatively assess the protein expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound sensitivity.

cluster_vinleurosine This compound Action cluster_resistance Resistance Mechanisms cluster_outcome Cellular Outcome Vinleurosine Vinleurosine Tubulin Tubulin Vinleurosine->Tubulin Binds to β-tubulin Pgp P-glycoprotein (MDR1) Vinleurosine->Pgp Efflux Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Arrest Mitotic_Arrest Microtubule_Polymerization->Mitotic_Arrest Disrupts Resistance Resistance Pgp->Resistance Leads to Tubulin_Mutation β-tubulin Mutation/ Isotype Alteration Tubulin_Mutation->Tubulin Alters binding site Tubulin_Mutation->Resistance Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: this compound mechanism of action and resistance.

cluster_workflow Biomarker Analysis Workflow Sample Cell Line or Tumor Tissue IC50 IC50 Determination (MTT Assay) Sample->IC50 RNA RNA Extraction Sample->RNA Protein Protein Extraction/ Tissue Sectioning Sample->Protein Data Data Correlation and Biomarker Validation IC50->Data qPCR qPCR for ABCB1 mRNA RNA->qPCR WB_IHC Western Blot or IHC for β-tubulin isotypes Protein->WB_IHC qPCR->Data WB_IHC->Data

Caption: Experimental workflow for biomarker validation.

cluster_sac Spindle Assembly Checkpoint Signaling Vinleurosine This compound Microtubule_Disruption Microtubule_Disruption Vinleurosine->Microtubule_Disruption Unattached_Kinetochores Unattached_Kinetochores Microtubule_Disruption->Unattached_Kinetochores SAC_Activation SAC Activation (MAD2, BUBR1) Unattached_Kinetochores->SAC_Activation MCC Mitotic Checkpoint Complex (MCC) Formation SAC_Activation->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Mitotic_Arrest Mitotic_Arrest APC_C->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Combination Chemotherapy with Vinleurosine Sulfate: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of combination chemotherapy strategies involving vinca (B1221190) alkaloids, with a specific focus on the available, albeit limited, data for Vinleurosine (B1683062) sulfate (B86663). Due to the scarcity of recent and detailed clinical data for Vinleurosine sulfate, this guide leverages information from structurally and functionally similar vinca alkaloids, such as vincristine (B1662923) and vinblastine, to provide a relevant comparative context.

Introduction to this compound and Vinca Alkaloids

Vinleurosine, also known as leurosine, is a vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other members of its class, including the widely used vincristine and vinblastine, this compound exerts its anticancer effects by interfering with microtubule dynamics, which are essential for cell division. This mechanism leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. While extensive clinical data on combination therapies are available for vincristine and vinblastine, specific and recent studies on this compound are limited. The most notable clinical trial identified dates back to 1966, highlighting a significant gap in modern clinical research for this particular agent.[2]

General Principles of Vinca Alkaloid Combination Chemotherapy

The rationale for using vinca alkaloids in combination chemotherapy is to exploit synergistic or additive antitumor effects while managing toxicity.[3][4] These agents are often combined with drugs that have different mechanisms of action to target various cellular pathways involved in cancer cell proliferation and survival. Common combination strategies include pairing vinca alkaloids with:

  • Alkylating Agents: (e.g., Cyclophosphamide) These drugs damage cancer cell DNA, complementing the mitotic inhibition of vinca alkaloids.

  • Anthracyclines: (e.g., Doxorubicin) These agents interfere with enzymes involved in DNA replication and repair.

  • Antimetabolites: (e.g., 5-Fluorouracil, Methotrexate) These drugs block the synthesis of DNA and RNA.

  • Corticosteroids: (e.g., Prednisone) These are used to manage side effects and can have direct lytic effects on certain cancer cells.[5]

  • Targeted Therapies and Monoclonal Antibodies: More modern regimens may include agents that target specific molecular pathways in cancer cells.[6]

Comparative Data Summary (Hypothetical Framework)

Due to the lack of specific quantitative data from combination studies involving this compound in the public domain, the following table is presented as a hypothetical framework for how such data would be structured. This is based on typical endpoints evaluated in clinical trials of other vinca alkaloids.

Treatment RegimenTumor TypeNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade 3/4 Toxicities
This compound + Agent XAdvanced Solid TumorData not availableData not availableData not availableData not availableData not available
Alternative: Vincristine + CHOP[5]Non-Hodgkin LymphomaVaries by study~60-80%VariesVariesNeutropenia, Anemia, Thrombocytopenia, Peripheral Neuropathy
Alternative: Vinblastine + ABVDHodgkin's LymphomaVaries by study>80%VariesVariesMyelosuppression, Nausea, Vomiting, Neuropathy
Alternative: Vinorelbine + CisplatinNSCLCVaries by study~30-40%~4-6 months~8-10 monthsNeutropenia, Anemia, Nausea, Vomiting, Fatigue

CHOP: Cyclophosphamide, Doxorubicin, Vincristine, Prednisone ABVD: Doxorubicin, Bleomycin, Vinblastine, Dacarbazine NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols (Generalized)

Phase I: Dose Escalation and Safety

  • Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound in combination with another agent. To assess the safety and toxicity profile of the combination.

  • Patient Population: Patients with advanced or metastatic solid tumors who have failed standard therapies.

  • Study Design: 3+3 dose-escalation design. Cohorts of 3-6 patients receive escalating doses of this compound combined with a fixed dose of the other agent.

  • Treatment Schedule: Administration schedule (e.g., weekly, bi-weekly) and cycle length are defined.

  • Assessments: Monitoring for dose-limiting toxicities (DLTs) during the first cycle. Pharmacokinetic (PK) and pharmacodynamic (PD) assessments may be included.

Phase II: Efficacy and Further Safety Assessment

  • Objectives: To evaluate the preliminary efficacy (e.g., ORR) of the combination regimen at the RP2D. To further characterize the safety profile.

  • Patient Population: A specific cohort of patients with a particular tumor type for which the combination is hypothesized to be effective.

  • Study Design: Single-arm or randomized two-arm study comparing the combination to a standard-of-care therapy.

  • Endpoints: Primary endpoint is often ORR. Secondary endpoints may include PFS, OS, duration of response, and quality of life.

  • Assessments: Tumor response is typically assessed every 6-8 weeks using RECIST criteria. Adverse events are monitored and graded according to CTCAE.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for all vinca alkaloids, including this compound, is the disruption of microtubule function, which is critical for the formation of the mitotic spindle during cell division.

vinca_alkaloid_moa Mechanism of Action of Vinca Alkaloids cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid (e.g., this compound) Tubulin_Dimers α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin_Dimers Binds to Microtubules Microtubules Vinca_Alkaloid->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis preclinical_workflow Preclinical Evaluation of Combination Chemotherapy In_Vitro_Studies In Vitro Studies (Cancer Cell Lines) Synergy_Analysis Synergy/Antagonism Analysis (e.g., Chou-Talalay method) In_Vitro_Studies->Synergy_Analysis In_Vivo_Studies In Vivo Studies (Xenograft/PDX Models) Synergy_Analysis->In_Vivo_Studies Promising combinations Toxicity_Assessment Toxicity Assessment (in animal models) In_Vivo_Studies->Toxicity_Assessment PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo_Studies->PK_PD_Modeling Clinical_Trial_Design Phase I/II Clinical Trial Design Toxicity_Assessment->Clinical_Trial_Design PK_PD_Modeling->Clinical_Trial_Design

References

Liposomal Vinca Alkaloids: A Comparative Guide to Overcoming Drug Resistance in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the successful chemotherapeutic treatment of cancer. Vinca (B1221190) alkaloids, a class of microtubule-targeting agents, have been a cornerstone of various chemotherapy regimens; however, their efficacy is often limited by resistance mechanisms within tumor cells. This guide provides a comparative analysis of liposomal formulations of Vinca alkaloids, with a primary focus on the well-studied Vinleurosine sulfate (B86663) analogue, vincristine (B1662923) sulfate, as a model for overcoming drug resistance. While specific data for liposomal Vinleurosine sulfate remains limited, the principles and findings discussed herein offer a robust framework for its potential development and evaluation.

Liposomal encapsulation of Vinca alkaloids presents a promising strategy to circumvent common resistance mechanisms, enhance drug delivery to tumor tissues, and improve the therapeutic index of these potent anticancer agents.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers in oncology and drug development.

I. Comparative Efficacy of Liposomal Formulations

Liposomal delivery systems are designed to alter the pharmacokinetic profile of the encapsulated drug, leading to prolonged circulation times and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[3] This enhanced delivery can overcome resistance mechanisms such as those mediated by drug efflux pumps like P-glycoprotein (P-gp).[4]

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the enhanced potency of liposomal formulations compared to the free drug in drug-resistant cancer cell lines.

FormulationCancer Cell LineResistance MechanismIC50 (Free Drug)IC50 (Liposomal Drug)Fold-Increase in PotencyReference
Liposomal VincristineM14/R Human MelanomaDoxorubicin-induced cross-resistanceResistantSensitizedNot Quantified[5]
Liposomal VincristineMCF-7/ADR Breast CancerP-gp overexpression14.30 ± 2.08 ng/mL1.80 ± 0.03 µg/mL (co-loaded with quinine)~7.9x[6][7]
Liposomal VincristineHCT-8/V Colon CancerP-gp overexpression0.97 ± 0.18 µg/mLNot specifiedNot specified[6]
In Vivo Tumor Growth Inhibition

Preclinical studies in animal models have consistently demonstrated the superior anti-tumor efficacy of liposomal Vinca alkaloid formulations in drug-resistant tumors.

FormulationTumor ModelResistance MechanismTreatment RegimenTumor Growth Inhibition (%)Survival BenefitReference
Liposomal VincristineM14/R Human Melanoma XenograftDoxorubicin-induced cross-resistance2 mg/kg i.v.Significant reduction in tumor massDelayed tumor regrowth[5]
Liposomal VincristineMCF7-resistant Breast Cancer XenograftVCR-resistantNot specifiedReduced tumor massDelayed tumor regrowth[5]
Liposomal VincristineLoVo-resistant Colon Carcinoma XenograftVCR-resistantNot specifiedReduced tumor massDelayed tumor regrowth[5]
Liposomal Vincristine with Quinine (B1679958)HCT-8/V Colon Cancer XenograftP-gp overexpressionNot specified5.4-fold reduction in tumor volumeNot specified[8]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols for key experiments.

A. Preparation of Liposomal this compound (Analogous to Vincristine Sulfate)

The thin-film hydration method followed by extrusion is a common technique for preparing Vinca alkaloid-loaded liposomes.[9][10]

  • Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol, and DSPE-PEG2000) in an organic solvent (e.g., chloroform) in a round-bottom flask.[3][11] The solvent is then removed under reduced pressure to form a thin lipid film on the flask's interior.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) by gentle agitation at a temperature above the lipid phase transition temperature.[3][12]

  • Size Extrusion: Subject the resulting multilamellar vesicles to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a specific size.[13]

  • Drug Loading: Actively load this compound into the liposomes using a transmembrane pH gradient. The acidic interior of the liposomes protonates the drug, trapping it inside.[13]

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]

  • Cell Seeding: Plate drug-sensitive and drug-resistant cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to serial dilutions of free this compound and liposomal this compound for a specified period (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

C. In Vivo Antitumor Efficacy Study

Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer agents.[15][16]

  • Tumor Implantation: Subcutaneously inject drug-resistant human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: (1) vehicle control, (2) free this compound, and (3) liposomal this compound.

  • Drug Administration: Administer the treatments intravenously at a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Monitor animal body weight as an indicator of toxicity.

III. Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of drug resistance and the workflow of key experiments is essential for rational drug design and development.

A. Experimental Workflow for Efficacy Evaluation

G cluster_0 Liposome Formulation cluster_1 In Vitro Analysis cluster_2 In Vivo Studies prep Liposome Preparation (Thin-Film Hydration) char Characterization (Size, Zeta Potential) prep->char load Drug Loading (this compound) char->load treat Drug Treatment load->treat treatment Systemic Administration load->treatment culture Cell Culture (Drug-Resistant Lines) culture->treat mtt MTT Assay treat->mtt ic50 IC50 Determination mtt->ic50 efficacy Efficacy Assessment ic50->efficacy xenograft Xenograft Model (Tumor Implantation) xenograft->treatment monitor Tumor Growth Monitoring treatment->monitor monitor->efficacy

Experimental workflow for evaluating liposomal formulations.

B. Signaling Pathways in Vinca Alkaloid Resistance

Resistance to Vinca alkaloids is multifactorial, often involving the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively efflux the drug from the cancer cell.[17][18][19][20][21] Additionally, alterations in the drug's target, β-tubulin, through mutations or changes in isotype expression, can reduce drug binding and efficacy.[22][23][24][25][26] Key signaling pathways, including PI3K/Akt and MAPK, have been implicated in the regulation of these resistance mechanisms.[1][27][28][29][30][31][32][33][34][35]

G cluster_0 Upstream Signaling cluster_1 Resistance Mechanisms cluster_2 Cellular Outcome PI3K PI3K/Akt Pathway ABC ABC Transporter (e.g., P-gp) Upregulation PI3K->ABC Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK MAPK Pathway MAPK->ABC MAPK->Apoptosis Resistance Drug Resistance ABC->Resistance Tubulin Tubulin Alterations (Mutations/Isotypes) Tubulin->Resistance Apoptosis->Resistance

Key signaling pathways involved in Vinca alkaloid resistance.

Conclusion

Liposomal formulations of Vinca alkaloids, particularly demonstrated through extensive research on vincristine, represent a highly effective strategy for overcoming drug resistance in tumors. By enhancing drug delivery and circumventing efflux pump-mediated resistance, these advanced formulations can significantly improve the therapeutic efficacy of this important class of chemotherapeutic agents. While further investigation into liposomal this compound is warranted, the existing data provides a strong rationale for its development and a clear roadmap for its preclinical evaluation. The continued exploration of novel drug delivery systems is paramount in the ongoing effort to combat chemoresistance and improve outcomes for cancer patients.

References

Investigating the Synergistic Potential of Vinca Alkaloids with Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinca (B1221190) alkaloids, a class of microtubule-targeting agents, have been a cornerstone of cancer chemotherapy for decades. Their mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While potent, their efficacy can be limited by toxicity and the development of resistance. The advent of targeted therapies, which are designed to interfere with specific molecules involved in cancer cell growth and survival, has opened new avenues for combination therapies. This guide explores the synergistic potential of combining vinca alkaloids with targeted therapies, with a focus on providing researchers, scientists, and drug development professionals with a comparative overview of preclinical data.

It is important to note that while the focus of this guide is on the broader class of vinca alkaloids, specific preclinical data on the synergistic effects of Vinleurosine sulfate (B86663) with modern targeted therapies is limited in publicly available literature. Therefore, this guide will draw upon data from more extensively studied vinca alkaloids, such as Vinblastine and Vincristine, to illustrate the principles and potential of this combination approach.

Synergistic Combinations of Vinca Alkaloids and Targeted Therapies: Preclinical Data

The following table summarizes key findings from preclinical studies investigating the synergistic effects of combining vinca alkaloids with various targeted therapies across different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Vinca Alkaloid Targeted Therapy Target Cancer Cell Line Key Findings Combination Index (CI)
VinblastineEverolimusmTOR786-O (Renal)Enhanced inhibition of cell proliferation< 1
VinblastineSunitinibVEGFR, PDGFR786-O (Renal)Increased apoptosis and reduced cell viabilityNot explicitly stated, but synergistic effects reported
VinblastineAxitinibVEGFR786-O (Renal)Significant increase in cell death compared to single agentsNot explicitly stated, but synergistic effects reported
VinblastineTemsirolimusmTORCaki-1 (Renal)Synergistic inhibition of cell growth< 1
VincristineVemurafenibBRAF V600EA375 (Melanoma)Enhanced cytotoxicity and apoptosis< 1
VincristineOlaparibPARPMDA-MB-231 (Breast)Increased DNA damage and cell death< 1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays commonly used to assess the synergistic potential of drug combinations.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the vinca alkaloid, the targeted therapy, and their combination for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Treat cells with the individual drugs and their combination for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the general mechanism of action of vinca alkaloids and a representative targeted therapy (mTOR inhibitor) and their combined effect on cancer cells.

cluster_vinca Vinca Alkaloid cluster_targeted Targeted Therapy (mTOR inhibitor) cluster_cell Cancer Cell Vinca Vinca Alkaloid Tubulin Tubulin Vinca->Tubulin binds Microtubules Microtubule Disruption Tubulin->Microtubules inhibits polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis_V Apoptosis MitoticArrest->Apoptosis_V SynergisticApoptosis Synergistic Apoptosis Apoptosis_V->SynergisticApoptosis Targeted mTOR Inhibitor mTOR mTOR Targeted->mTOR inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Survival Cell Survival mTOR->Survival promotes mTOR->SynergisticApoptosis inhibition leads to

Caption: Combined effect of a vinca alkaloid and an mTOR inhibitor on a cancer cell.

Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the synergistic potential of a drug combination.

start Hypothesis: Combination of Vinleurosine sulfate and Targeted Therapy is synergistic cell_culture Cell Line Selection and Culture start->cell_culture single_agent Single-Agent Dose Response (IC50 determination) cell_culture->single_agent combination Combination Treatment (Fixed ratio or checkerboard) single_agent->combination viability Cell Viability Assay (e.g., MTT) combination->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) combination->apoptosis analysis Data Analysis (Combination Index calculation) viability->analysis apoptosis->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: Experimental workflow for synergy studies.

Conclusion

The preclinical data presented in this guide suggest that combining vinca alkaloids with targeted therapies holds significant promise for enhancing anti-cancer efficacy. The synergistic interactions observed in various cancer cell lines indicate that this approach can lead to improved therapeutic outcomes. The detailed experimental protocols and visualized workflows provided herein offer a framework for researchers to design and conduct further investigations in this area. Future studies are warranted to explore the synergistic potential of less-studied vinca alkaloids like this compound with a broader range of targeted agents and to validate these preclinical findings in in vivo models and ultimately in clinical settings.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Vinleurosine sulfate (B86663) is paramount. This document provides comprehensive, procedural guidance for its use, from receipt to disposal, ensuring a safe laboratory environment and minimizing exposure risks. Vinleurosine sulfate is an antineoplastic agent and should be handled with the same precautions as other cytotoxic drugs.[1][2]

Personal Protective Equipment (PPE)

The primary barrier against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[3] All personnel handling this compound must be trained in the proper selection and use of PPE.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required.Protects against skin contact and absorption.[3][4][5] Double gloving provides an additional layer of safety.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Must be resistant to chemotherapy drugs.Prevents contamination of personal clothing and skin.[3][5][6]
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes and aerosols.[3][4][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device or when there is a risk of aerosolization.[3][6]Prevents inhalation of hazardous particles.[3]
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the work area.[5]

Operational Plan for Safe Handling

All handling of this compound, particularly when in powdered form or when preparing solutions, must be conducted in a designated area and within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize exposure.[6][7]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any work, ensure the BSC is operating correctly and the work surface is covered with a disposable, plastic-backed absorbent pad.[7] Don all required PPE in the correct order.

  • Reconstitution: When working with the powdered form, carefully unseal the vial. To prevent aerosolization, avoid shaking the vial.[7] Use a gentle swirling motion to dissolve the powder.[7]

  • Administration (for research applications): Utilize Luer-Lok syringes and needles to prevent accidental disconnection and leakage.[7]

  • Decontamination: After handling, wipe down all surfaces within the BSC with an appropriate deactivating agent, followed by a cleaning agent.[7]

  • PPE Removal: To prevent cross-contamination, remove PPE in the following order: outer gloves, gown, inner gloves.[7] Dispose of all PPE as hazardous waste.[7]

  • Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.[7]

Emergency Procedures

Clear and concise emergency procedures must be in place and all personnel must be familiar with them.[8]

Emergency SituationImmediate Action
Spill 1. Immediately secure the area and alert others.[3][7] 2. Don appropriate PPE, including a respirator.[3] 3. Contain the spill using an absorbent material from a spill kit, working from the outside in.[7] 4. Carefully collect the contaminated materials and place them in a designated cytotoxic waste container.[3][7] 5. Decontaminate the spill area with an appropriate cleaning agent.[3][7]
Skin Contact 1. Immediately remove contaminated clothing.[7] 2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] 3. Seek immediate medical attention.[7]
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] 2. Seek immediate medical attention.[7][9]
Inhalation 1. Move the individual to fresh air.[7][9] 2. If breathing is difficult, provide oxygen.[7] 3. Seek immediate medical attention.[7][9]
Ingestion 1. Do NOT induce vomiting.[7] 2. Rinse the mouth with water.[7][10] 3. Seek immediate medical attention.[7][10]

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[7][11]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Sharps Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled as "Chemotherapy Waste".[7][11] Do not recap, bend, or break needles.[7]
Contaminated PPE & Materials Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Chemotherapy Waste" bag or container.[7][11] This container should be sealed before removal from the laboratory.[7]
Unused or Expired this compound Unused or expired this compound must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_bsc Prepare Biological Safety Cabinet prep_ppe->prep_bsc handling_reconstitute Reconstitute Powder prep_bsc->handling_reconstitute handling_administer Administer Solution handling_reconstitute->handling_administer emergency_spill Spill handling_reconstitute->emergency_spill emergency_exposure Personal Exposure handling_reconstitute->emergency_exposure cleanup_decontaminate Decontaminate Surfaces handling_administer->cleanup_decontaminate handling_administer->emergency_spill handling_administer->emergency_exposure cleanup_ppe Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Hazardous Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash emergency_action Take Immediate Action emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling and emergency procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.